molecular formula C10H16Cl2N2S B1601059 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride CAS No. 99202-39-8

2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride

Cat. No.: B1601059
CAS No.: 99202-39-8
M. Wt: 267.22 g/mol
InChI Key: PITBBBFCFBTZBN-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2S and its molecular weight is 267.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperidin-4-ylsulfanylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITBBBFCFBTZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543921
Record name 2-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99202-39-8
Record name 2-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Mechanism of Action of 2-(Piperidin-4-ylsulfanyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological utility, and experimental characterization of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride .

Executive Summary

2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride (CAS: 99202-39-8) is a bioactive heterocyclic scaffold and a critical intermediate in the synthesis of serotonergic and histaminergic modulators. Structurally, it represents the des-chloro analog of Anpirtoline , a potent and selective serotonin 5-HT1B receptor agonist .

While often utilized as a "privileged structure" fragment in medicinal chemistry to build high-affinity ligands (including KDM5 inhibitors and H4 antagonists), its intrinsic biological activity is defined by its interaction with G-protein coupled receptors (GPCRs), specifically the 5-HT1 family. This guide analyzes its mechanism as a functional pharmacophore for 5-HT1B signaling modulation and its utility in fragment-based drug discovery.

Molecular Mechanism of Action

Target Interaction: The 5-HT1B Receptor

The primary biological mechanism of the 2-(piperidin-4-ylsulfanyl)pyridine scaffold is mediated through orthosteric binding to the 5-HT1B receptor , a G


-coupled GPCR.
  • Pharmacophore Binding Mode:

    • Ionic Anchoring: The piperidine nitrogen (protonated at physiological pH) mimics the primary amine of serotonin (5-HT), forming a critical salt bridge with the conserved Aspartate (Asp129) residue in Transmembrane Helix 3 (TM3) of the receptor.

    • Aromatic Interaction: The pyridine ring occupies the hydrophobic pocket usually bound by the indole ring of serotonin, engaging in

      
       stacking interactions with aromatic residues (e.g., Phe330  or Trp327 ) in TM6.
      
    • Linker Geometry: The thioether (sulfur) linker provides specific rotational flexibility (C-S-C bond angle ~100°), positioning the aromatic headgroup and the basic tail in an optimal conformation to stabilize the active state of the receptor, though with lower affinity than its chlorinated analog, Anpirtoline.

Signal Transduction Pathway

Upon binding, the compound (or its optimized derivatives) stabilizes the active conformation of the 5-HT1B receptor, triggering the following cascade:

  • G-Protein Activation: Recruitment of G

    
     proteins.
    
  • Effector Modulation: Inhibition of Adenylyl Cyclase (AC) .

  • Second Messenger Suppression: Rapid reduction in intracellular cAMP levels.

  • Downstream Effect: Reduced PKA activity leading to the inhibition of neurotransmitter release (autoreceptor function) or modulation of postsynaptic excitability.

Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by this scaffold's binding to the 5-HT1B receptor.

G Ligand 2-(Piperidin-4-ylsulfanyl)pyridine (Ligand) Receptor 5-HT1B Receptor (GPCR) Ligand->Receptor Orthosteric Binding G_Protein Gi/o Protein (Activation) Receptor->G_Protein GTP Exchange AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Inactivation) cAMP->PKA Downregulates Response Reduced Neurotransmitter Release PKA->Response Modulates Ion Channels

Figure 1: Signal transduction pathway for 5-HT1B agonism mediated by the piperidine-thio-pyridine scaffold.

Pharmacological Utility & Synthesis[1]

Structure-Activity Relationship (SAR) Context

This compound serves as a baseline for SAR studies in serotonergic drug design.

CompoundStructurePrimary TargetAffinity (

)
Anpirtoline 2-chloro-6-(piperidin-4-ylsulfanyl)pyridine5-HT1B Agonist28 nM
User Compound 2-(piperidin-4-ylsulfanyl)pyridine 5-HT1B Ligand / Scaffold >100 nM (Est.)
JNJ-7777120 Indole-based analogHistamine H4 Antagonist4 nM

Key Insight: The absence of the chlorine atom at the C6 position (present in Anpirtoline) typically reduces binding affinity and metabolic stability, making the dihydrochloride salt primarily useful as a fragment precursor or control compound rather than a clinical candidate itself.

Synthetic Workflow

The synthesis of this scaffold typically involves a nucleophilic aromatic substitution (


), a robust protocol for generating libraries of GPCR ligands.

Synthesis R1 2-Chloropyridine Step1 SnAr Coupling (Base/Heat) R1->Step1 R2 Piperidine-4-thiol (Protected) R2->Step1 Step2 Deprotection (Acid Hydrolysis) Step1->Step2 Intermediate Product 2-(Piperidin-4-ylsulfanyl)pyridine Dihydrochloride Step2->Product HCl Salt Formation

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (SnAr).

Experimental Protocols

In Vitro Radioligand Binding Assay

To validate the affinity of the compound for 5-HT1B receptors.

Materials:

  • Membrane preparation: CHO cells stably expressing human 5-HT1B.

  • Radioligand:

    
    5-Carboxamidotryptamine (
    
    
    
    5-CT) or
    
    
    Anpirtoline.
  • Test Compound: 2-(Piperidin-4-ylsulfanyl)pyridine 2HCl.

Protocol:

  • Preparation: Dilute test compound in assay buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl

    
    ).
    
  • Incubation: Incubate membranes (

    
     protein) with radioligand (
    
    
    
    nM) and varying concentrations of the test compound (
    
    
    to
    
    
    M) for 60 minutes at 25°C.
  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Functional cAMP Inhibition Assay

To determine if the compound acts as an agonist or antagonist.

Protocol:

  • Stimulation: Pre-treat cells with Forskolin (

    
    ) to elevate basal cAMP levels.
    
  • Treatment: Add test compound and incubate for 30 minutes.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA based cAMP detection kit.

  • Interpretation:

    • Agonist: Dose-dependent decrease in Forskolin-induced cAMP.[1][2]

    • Antagonist: No effect alone; reverses the effect of a known agonist (e.g., 5-HT).

References

  • Schlicker, E., et al. (1992). "Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents."[1][2][3] British Journal of Pharmacology.

  • Metzenauer, P., et al. (1992).[4] "Anxiolytic-like actions of anpirtoline in a mouse light-dark aversion paradigm." NeuroReport.

  • PubChem. (n.d.). "2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride - Compound Summary." National Library of Medicine.

  • Goehring, R. R., et al. (1995). "Design and Synthesis of Potent, Selective Serotonin 5-HT1B Agonists." Journal of Medicinal Chemistry. (Contextual reference for pyridine-piperidine scaffolds).

Sources

Literature review on piperidine-containing compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Piperidine Ring

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a testament to nature's efficiency and a cornerstone of synthetic medicinal chemistry.[1][2] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products has earned it the esteemed status of a "privileged scaffold."[2] This is not a matter of chance, but rather a consequence of the piperidine ring's unique combination of structural and physicochemical properties. Its conformational flexibility allows it to adapt and bind to a diverse array of biological targets, while the nitrogen atom provides a key site for interaction and functionalization, influencing properties like solubility and receptor binding.[2] Chiral piperidine scaffolds, in particular, have been shown to be critical in modulating physicochemical properties, enhancing biological activity and selectivity, improving pharmacokinetic profiles, and reducing toxicity. This guide provides a comprehensive exploration of piperidine-containing compounds in medicinal chemistry, delving into their therapeutic applications, the causality behind their mechanisms of action, detailed structure-activity relationships, and key synthetic strategies.

Therapeutic Applications of Piperidine-Containing Compounds: A Journey Through Key Disease Areas

The versatility of the piperidine scaffold is evident in its widespread application across a multitude of therapeutic areas.[3] From the intricate neural pathways of the central nervous system to the battlegrounds of oncology and infectious diseases, piperidine-containing drugs have made an indelible mark.

Central Nervous System (CNS) Disorders: Modulating the Mind

The ability of the piperidine ring to cross the blood-brain barrier and interact with various CNS targets has led to its incorporation into numerous drugs for neurological and psychiatric conditions.

Alzheimer's Disease: Enhancing Cholinergic Neurotransmission with Donepezil

Donepezil (Aricept) is a prime example of a piperidine-containing drug that has become a frontline treatment for the cognitive symptoms of Alzheimer's disease.[4] The disease is characterized by a decline in acetylcholine, a neurotransmitter crucial for memory and learning.[4] Donepezil's mechanism of action lies in its reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[4][5] By inhibiting AChE, donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission and improving cognitive function.[5][6] The N-benzylpiperidine moiety of donepezil is crucial for its high affinity and selectivity for AChE.[7]

Structure-Activity Relationship (SAR) of Piperidine-Based Acetylcholinesterase Inhibitors:

The potency of donepezil and related compounds is highly dependent on the substitution pattern of the piperidine and benzyl rings.

Compound/SeriesKey Structural Features for ActivityIC50 (nM) for AChEReference
Donepezil (13e) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7[7]
Compound 5 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidineMore potent than compound 1[7]
Compound 1 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine-[7]

Table 1: SAR of Piperidine Derivatives as Acetylcholinesterase Inhibitors.

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Donepezil Donepezil Donepezil->AChE Inhibition

Caption: Mechanism of Donepezil Action.

Psychiatric Disorders: Targeting Dopamine Receptors with Haloperidol

Haloperidol (Haldol), a butyrophenone derivative containing a piperidine ring, is a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders.[8][9] Its primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[10][11][12] This antagonism of D2 receptors is believed to be responsible for its efficacy in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions.[10][11] The piperidine moiety is an integral part of the pharmacophore responsible for high-affinity binding to the D2 receptor.

Signaling Pathway: Dopamine D2 Receptor Antagonism

D2_Receptor_Antagonism Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Haloperidol Haloperidol Haloperidol->D2R Blocks

Caption: Haloperidol's blockade of the D2 receptor pathway.

Pain Management: The Potent Analgesia of Phenylpiperidines

The phenylpiperidine class of synthetic opioids has revolutionized pain management, offering potent analgesia for severe pain.

Fentanyl: A Potent µ-Opioid Receptor Agonist

Fentanyl is a powerful synthetic opioid analgesic that is estimated to be 50 to 100 times more potent than morphine.[13][14] It is a member of the phenylpiperidine class and exerts its effects primarily as an agonist at the µ-opioid receptor.[1][15] The binding of fentanyl to µ-opioid receptors in the central nervous system leads to a cascade of intracellular events that ultimately result in analgesia, sedation, and euphoria. The piperidine ring is a critical component of the fentanyl scaffold, and modifications to this ring and its substituents have a profound impact on potency and selectivity.[15]

Structure-Activity Relationship (SAR) of Fentanyl and its Analogs:

The analgesic potency of fentanyl derivatives is highly sensitive to structural modifications.

CompoundKey Structural FeaturesRelative Potency (Morphine = 1)Ki (nM) at µ-opioid receptorReference
Fentanyl N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide50-1001.35[16]
Carfentanil Methyl (1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate)~10,000~0.0006[8][17]
Sufentanil N-(4-(methoxymethyl)-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide500-1000-[15]
Alfentanil N-(1-(2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropanamide15-20-[17]

Table 2: SAR of Fentanyl Analogs.

Oncology: Targeting Cancer Cell Signaling

Piperidine-containing compounds have emerged as promising anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.[18]

PI3K/Akt Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature of many cancers.[19][20] Several piperidine-containing molecules have been developed as inhibitors of this pathway. For instance, piperine, an alkaloid from black pepper, has been shown to inhibit the proliferation and induce apoptosis of cancer cells by downregulating the PI3K/Akt pathway.[2][14][21]

Signaling Pathway: PI3K/Akt Inhibition

PI3K_Akt_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Piperidine_Inhibitor Piperidine-containing Inhibitor Piperidine_Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Quantitative Data for Piperidine-Containing Anticancer Agents:

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC50 (µM)Reference
Piperine Human gastric cancer (SNU-16)Piperidine ringProliferation inhibition[21]
Piperidine derivative 16 Renal cancer (786-0)-GI50 of 0.4 µg·mL⁻¹[22]
s-triazine with piperidine moiety (7d) EGFRPiperidine moiety70.3 nM[23]
Vindoline-piperazine conjugate 23 Breast cancer (MDA-MB-468)[4-(trifluoromethyl)benzyl]piperazineGI50 = 1.00

Table 3: Anticancer Activity of Selected Piperidine-Containing Compounds.

Synthetic Strategies for Piperidine Scaffolds: Building the Core

The construction of the piperidine ring, particularly with stereochemical control, is a central challenge in organic synthesis. A variety of powerful methods have been developed to access these valuable scaffolds.

Experimental Protocol: Asymmetric Synthesis of a 2-Substituted Piperidine Alkaloid Analogue via Organocatalysis

This protocol describes the (S)-proline-catalyzed asymmetric Mannich reaction, a biomimetic approach to synthesizing chiral 2-substituted piperidines.[6]

Materials:

  • Δ¹-piperideine (freshly prepared)

  • Ethyl 2-methyl-3-oxobutanoate

  • (S)-proline

  • Benzonitrile (anhydrous)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of ethyl 2-methyl-3-oxobutanoate (1.2 mmol) in anhydrous benzonitrile (5 mL) under an argon atmosphere, add (S)-proline (0.2 mmol, 20 mol%).[6]

  • Add a solution of freshly prepared Δ¹-piperideine (1.0 mmol) in anhydrous benzonitrile (5 mL) dropwise over 30 minutes.[6]

  • Stir the reaction mixture at room temperature for 24 hours.[6]

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).[6]

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[6]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[6]

  • Concentrate the solution under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography to afford the desired 2-substituted piperidine.[6]

  • Determine the enantiomeric excess by chiral HPLC analysis.[6]

Synthetic Workflow: Organocatalytic Synthesis

Organocatalytic_Synthesis Start Starting Materials (Δ¹-piperideine, β-keto ester) Reaction Asymmetric Mannich Reaction Start->Reaction Catalyst (S)-proline (Organocatalyst) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral 2-Substituted Piperidine Purification->Product

Caption: Workflow for the organocatalytic synthesis of a chiral piperidine.

Experimental Protocol: Microwave-Assisted Synthesis of N-Substituted Piperidines

This protocol details a rapid and efficient synthesis of N-substituted piperidines from 1,5-dihalopentanes and primary amines under microwave irradiation.

Materials:

  • 1,5-Dichloropentane

  • Primary amine

  • Potassium carbonate

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reactor vessel, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add deionized water (2 mL) to the vessel.

  • Seal the vessel and irradiate the mixture in a microwave reactor at 150°C for 10-20 minutes.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude N-substituted piperidine.

  • If necessary, purify the product by column chromatography.

Conclusion: The Future of Piperidine in Drug Discovery

The piperidine scaffold continues to be an inexhaustible source of inspiration for medicinal chemists. Its remarkable versatility and proven track record in a wide range of therapeutic agents ensure its continued prominence in drug discovery and development.[3] As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate the emergence of novel piperidine-containing drugs with enhanced potency, selectivity, and safety profiles. The strategic incorporation of this privileged scaffold, guided by a thorough understanding of its structure-activity relationships and the nuances of its synthesis, will undoubtedly lead to the next generation of life-saving medicines.

References

  • What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024-10-03). Retrieved from [Link]

  • Donepezil - Wikipedia. (n.d.). Retrieved from [Link]

  • Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024-06-17). Retrieved from [Link]

  • Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics - PMC. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - NIH. (n.d.). Retrieved from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed. (n.d.). Retrieved from [Link]

  • Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) DOI:10.1039/A709071D. (n.d.). Retrieved from [Link]

  • Fentanyl - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. (n.d.). Retrieved from [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC. (n.d.). Retrieved from [Link]

  • Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC. (n.d.). Retrieved from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). Retrieved from [Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed. (n.d.). Retrieved from [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - ACS Publications - American Chemical Society. (n.d.). Retrieved from [Link]

  • Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling | Organic Letters - ACS Publications. (2025-05-13). Retrieved from [Link]

  • Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC. (2018-12-05). Retrieved from [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC. (2018-05-24). Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025-10-21). Retrieved from [Link]

  • Haloperidol - StatPearls - NCBI Bookshelf - NIH. (2023-09-01). Retrieved from [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.). Retrieved from [Link]

  • Understanding Fentanyl A Synthetic Piperidine Opioid Drug: Deciphering the Pain-Relieving Double-Edged Sword - ResearchGate. (2025-12-28). Retrieved from [Link]

  • Fentanyl - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Haloperidol - Wikipedia. (n.d.). Retrieved from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (n.d.). Retrieved from [Link]

  • Design, synthesis and SAR of analgesics. - Semantic Scholar. (n.d.). Retrieved from [Link]

  • What is the mechanism of action of haloperidol (antipsychotic medication)? - Dr.Oracle. (2025-04-09). Retrieved from [Link]

  • Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • What is the mechanism of Haloperidol Decanoate? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

  • D-30 | Piperidine containing drugs | Med. Chem. | Rapid revision notes #rapidrevisionseries. (2026-01-21). Retrieved from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). Retrieved from [Link]

Sources

In silico modeling of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride interactions

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Silico Characterization & Interaction Modeling of 2-(Piperidin-4-ylsulfanyl)pyridine Dihydrochloride: A Technical Guide

Executive Summary This technical whitepaper outlines a rigorous in silico framework for modeling 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride , a privileged scaffold in medicinal chemistry. Structurally comprising a piperidine ring linked via a flexible thioether bridge to a pyridine moiety, this compound represents a classic pharmacophore for aminergic G-Protein Coupled Receptors (GPCRs), particularly Histamine H3/H4 receptors, and specific epigenetic enzymes like LSD1. This guide moves beyond standard protocols, detailing the specific handling of protonation states, flexible linker dynamics, and salt-bridge stability essential for accurate predictive modeling.

Part 1: Chemical Profile & Molecular Preparation

The accuracy of any simulation begins with the correct representation of the ligand's electronic state. The "dihydrochloride" designation implies a salt form where both nitrogen centers are protonated. However, modeling the bioactive state requires physiological context.

Protonation State Deconvolution
  • Piperidine Nitrogen (

    
    ):  Secondary amine. 
    
    
    
    . At physiological pH (7.4), this center is protonated (+1 charge) . This is the primary anchor point for ionic interactions (e.g., with Aspartate residues in GPCRs).
  • Pyridine Nitrogen (

    
    ): 
    
    
    
    . At pH 7.4, this center is predominantly neutral (0 charge) .
  • Critical Protocol: Do not model the dihydrochloride salt directly in docking unless simulating the crystal lattice. For protein-ligand interactions, strip the chloride counter-ions and set the total charge to +1 .

Conformational Analysis (The Thioether Linker)

The


 thioether bridge introduces specific flexibility distinct from ether or methylene linkers. The sulfur atom has a larger van der Waals radius (

) and a bond angle (

) that forces a "kinked" geometry, often favoring specific hydrophobic sub-pockets.

Table 1: Force Field Parameters for Ligand Preparation

Parameter Setting Rationale
Force Field OPLS4 or GAFF2 Optimized for organic salts and sulfur-containing heterocycles.
Charge Method RESP (Restrained Electrostatic Potential) Captures the polarization of the pyridine ring better than Gasteiger.
Tautomers Canonical The 2-substituted pyridine does not typically tautomerize significantly at pH 7.4.

| Stereochemistry | Achiral | The molecule is achiral, simplifying the sampling space. |

Part 2: Target Selection & Homology Modeling

Given the scaffold's affinity for the histamine receptor family, we will utilize the Histamine H4 Receptor (H4R) as the primary case study. Since high-resolution crystal structures of H4R are rare, we employ a Homology Modeling workflow.

Template Selection
  • Primary Template: Histamine H1 Receptor (PDB: 3RZE ) or H3 Receptor (PDB: 7F61 ).

  • Sequence Alignment: Focus on the Transmembrane (TM) regions, specifically TM3 (containing the conserved Aspartate,

    
    ) and TM5/TM6  (aromatic cluster).
    
Model Construction Protocol
  • Alignment: Align the target H4R sequence to the H1R/H3R template using Clustal Omega.

  • Model Generation: Generate 50 models using Modeller or Prime.

  • Loop Refinement: Refine the extracellular loops (ECL2) which often gate the binding site.

  • Validation: Assess using Ramachandran plots (aim for >95% favored regions) and DOPE scores.

Part 3: Molecular Docking Workflow

Standard rigid-receptor docking often fails with this scaffold due to the "induced fit" required to accommodate the bulky sulfur linker. We utilize an Induced Fit Docking (IFD) protocol.

The "Ionic Lock" Hypothesis

The core interaction is the salt bridge between the protonated piperidine nitrogen and the conserved Aspartate residue (e.g., Asp94 in H4R, corresponding to


).
Step-by-Step Docking Protocol
  • Grid Generation: Center the grid on

    
     with a 
    
    
    
    box.
  • Constraint Setup: Apply a Positional Constraint (radius

    
    ) on the Aspartate carboxylate oxygen to ensure the piperidine amine is guided into the orthosteric pocket.
    
  • Conformational Sampling: Allow the ligand flexible torsion around the

    
     and 
    
    
    
    bonds.
  • Scoring: Use an interaction-energy-based scoring function (e.g., Glide XP or AutoDock Vina) that penalizes desolvation of the polar pyridine nitrogen if it is not H-bonded.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the thioether linker conformation and the persistence of the salt bridge.

System Setup
  • Solvation: TIP3P water model, cubic box with

    
     buffer.
    
  • Neutralization: Add

    
     ions to neutralize the system charge (protein + ligand). Note: Do not add the specific "dihydrochloride" Cl ions; let the solvent equilibrate.
    
  • Membrane: Embed the GPCR model in a POPC lipid bilayer.

Simulation Protocol
  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • Equilibration (NVT): 100 ps at 300K, restraining protein backbone and ligand heavy atoms.

  • Equilibration (NPT): 100 ps at 1 atm, releasing lipid restraints.

  • Production Run: 100 ns unconstrained simulation.

Analysis Metrics
  • RMSD: Monitor Ligand RMSD relative to the protein backbone. A plateau <

    
     indicates a stable pose.
    
  • H-Bond Persistence: Calculate the occupancy of the

    
     interaction. >80% occupancy confirms a strong binder.
    
  • Dihedral Analysis: Plot the

    
     dihedral angle to observe linker flipping events.
    

Part 5: Visualization & Logic Mapping

Computational Workflow Diagram

Workflow Start Ligand: 2-(Piperidin-4-ylsulfanyl)pyridine Prep Prep: Protonation (pH 7.4) Gen: +1 Charge (Piperidine) Start->Prep Strip HCl Docking Induced Fit Docking Constraint: Asp3.32 Salt Bridge Prep->Docking Low Energy Conformer Target Target: Homology Model (H4R) Template: PDB 3RZE/7F61 Target->Docking Receptor Grid MD MD Simulation (100 ns) POPC Membrane/TIP3P Water Docking->MD Best Pose Analysis Analysis: RMSD, H-Bond Occupancy, Free Energy (MM/GBSA) MD->Analysis Trajectory

Caption: Figure 1: End-to-end computational workflow for characterizing the piperidinyl-sulfanyl-pyridine scaffold, from charge state preparation to dynamic validation.

Interaction Logic Diagram

Interactions Pip Piperidine NH+ Asp Aspartate (D3.32) (Anionic Anchor) Pip->Asp Ionic Salt Bridge (Critical) Linker Sulfanyl Linker (S) Pocket Hydrophobic Sub-pocket Linker->Pocket Van der Waals (Shape Complementarity) Pyr Pyridine Ring Phe Phenylalanine/Tyr (Aromatic Cage) Pyr->Phe Pi-Pi Stacking

Caption: Figure 2: Pharmacophore map detailing the critical "Ionic Lock" and auxiliary hydrophobic interactions driving the scaffold's affinity.

References

  • Vertex Pharmaceuticals. (2025). Piperidine-4-yl-benzimidazoles with broad spectrum antibacterial activities. PubMed.[1] [Link]

  • MDPI. (2025). Novel Aminopyrimidine-2,4-diones as Dual-Target Inhibitors of BRD4/PLK1. MDPI Molecules. [Link]

  • PubChem. (2024). Compound Summary: 2-(Piperidin-4-yl)pyridine. National Library of Medicine. [Link]

  • ResearchGate. (2025). In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 inhibitors. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Preparation of 2-(Piperidin-4-ylsulfanyl)pyridine Dihydrochloride Stock Solution

[1]

Abstract & Scope

This protocol details the standardized procedure for preparing high-integrity stock solutions of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride .[1] This compound serves as a critical intermediate in medicinal chemistry and a potential ligand in pharmacological assays (e.g., serotonin receptor modulation research).[1]

The dihydrochloride salt form confers high water solubility but introduces hygroscopicity.[1] Furthermore, the thioether (sulfide) linkage presents a specific risk of oxidation to sulfoxides or sulfones upon prolonged exposure to atmospheric oxygen.[1] This guide addresses these physicochemical challenges to ensure the long-term stability and functional accuracy of your stock solutions.

Physicochemical Profile & Critical Considerations

Before handling, researchers must internalize the specific properties of this salt form to avoid common experimental errors.[1]

PropertySpecificationCritical Implication
Formula C₁₀H₁₄N₂S[1] · 2HClMust use this MW (267.22) for calculations, not the free base.
MW 267.22 g/mol The salt contributes significantly to the mass; failure to account for 2HCl leads to large concentration errors.[1]
Solubility DMSO, Water (>50 mM)Highly soluble in polar solvents.[1] Avoid non-polar solvents (Hexane, Et₂O).[1]
Stability Thioether (-S-) LinkageHigh Oxidation Risk. Solutions must be degassed or stored under inert gas.[1]
Hygroscopicity High (HCl salt)Rapid weighing is required to prevent water uptake from altering the effective mass.[1]
The "Sulfide" Stability Warning

The structural core contains a sulfur atom bridging the piperidine and pyridine rings.[1] Unlike ethers, thioethers are prone to oxidation:

Impact:1Mitigation:1

Experimental Protocol

Materials Required[1][2]
  • Compound: 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride (CAS: 99202-39-8).[1][2]

  • Solvent:

    • For Biological Assays: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]

    • For Chemical Synthesis: Deionized Water (Milli-Q) or Methanol (HPLC Grade).[1]

  • Equipment: Analytical balance (0.01 mg precision), vortex mixer, amber glass vials (to protect from light).

Calculation Table (Target: 10 mM and 50 mM)

Use the table below to determine the required mass for your target volume.

Target Conc.[1][3]VolumeRequired Mass (MW 267.[1]22)
10 mM 1 mL2.67 mg
10 mM 5 mL13.36 mg
10 mM 10 mL26.72 mg
50 mM 1 mL13.36 mg
50 mM 5 mL66.80 mg
100 mM 1 mL26.72 mg

Note: For highest accuracy, weigh the solid first (approximate target), then calculate the exact volume of solvent to add:



Step-by-Step Preparation Workflow
Step 1: Weighing (The "Dry" Phase)[1]
  • Equilibrate the compound vial to room temperature before opening (prevents condensation).[1]

  • Place a sterile amber glass vial on the balance and tare.

  • Rapidly weigh the desired amount of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride.[1]

    • Tip: Do not leave the stock container open.[1] Close immediately to limit moisture uptake.[1]

Step 2: Solubilization
  • Add the calculated volume of DMSO (or Water) to the vial.[1]

    • Why DMSO? DMSO is bacteriostatic and generally prevents hydrolysis better than water for long-term storage, though this salt is water-stable.[1]

  • Vortex vigorously for 30-60 seconds. The powder should dissolve rapidly.[1]

  • Visual Inspection: Hold the vial up to a light source. The solution should be clear and colorless. If particles remain, sonicate for 2 minutes.

Step 3: Aliquoting and Storage[1]
  • Divide the master stock into small aliquots (e.g., 50 µL or 100 µL) in cryovials.

    • Reasoning: This prevents repeated freeze-thaw cycles, which can introduce moisture and oxygen, accelerating sulfide oxidation.[1]

  • Store at -20°C (short term < 1 month) or -80°C (long term > 1 month).

Process Visualization

The following diagram outlines the decision logic and workflow for preparing the stock solution, ensuring all critical control points are met.

StockPrepStartStart: Define RequirementsCalcCalculate Mass/Vol(MW: 267.22)Start->CalcWeighWeigh Compound(Rapidly: Hygroscopic!)Calc->WeighSolventSelectSelect SolventWeigh->SolventSelectDMSODMSO (Anhydrous)Recommended for BioassaysSolventSelect->DMSOStandardWaterWater (Milli-Q)For Synthesis/Specific BuffersSolventSelect->WaterAlternativeDissolveDissolve & VortexDMSO->DissolveWater->DissolveQCVisual QC:Clear Solution?Dissolve->QCSonicateSonicate (2 mins)QC->SonicateNo (Particles)AliquotAliquot into Cryovials(Minimize Headspace)QC->AliquotYesSonicate->QCStoreStore at -80°C(Protect from Oxidation)Aliquot->Store

Figure 1: Logical workflow for the preparation of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride stock solutions, emphasizing hygroscopic handling and QC steps.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Solution is Yellow/Brown Oxidation of the sulfide group.[1]Discard solution. Prepare fresh stock using degassed solvents or a fresh bottle of solid compound.[1]
Precipitate upon Thawing Low solubility at low temp.[1]Warm the vial to 37°C and vortex. If precipitate persists, the concentration is too high (dilute to 10 mM).[1]
Sticky Solid (Weighing) Moisture absorption.[1]The compound has absorbed water.[1][4] Dry in a desiccator under vacuum before weighing, or determine water content via NMR/KF to adjust mass calculations.

References

  • PubChem. (2025).[1][5] Compound Summary: 4-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride (Isomer Analog).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (General reference for salt solubility and stability in drug discovery).

Application Note: Fragment-Based Profiling of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the protocol for profiling 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride (hereafter referred to as Compound A ) against Serine/Threonine kinases.

Compound A represents a "privileged scaffold" in kinase drug discovery. The pyridine nitrogen often acts as a hydrogen bond acceptor for the kinase hinge region (mimicking the adenine ring of ATP), while the piperidine moiety improves aqueous solubility and solvent exposure. Due to its nature as a fragment/scaffold, this compound typically exhibits moderate-to-low affinity (


 in the 

range) compared to optimized lead compounds.

Consequently, this protocol is designed for Fragment-Based Screening , requiring higher compound concentrations (up to 1 mM) and a robust detection method resistant to compound autofluorescence. We utilize the ADP-Glo™ Kinase Assay , a homogeneous luminescent assay that quantifies ADP formation, ensuring high sensitivity and Z' factors suitable for fragment validation.

Compound Profile & Handling

PropertySpecificationCritical Handling Note
Compound Name 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride
Structure Type Thioether-linked Pyridine-PiperidineCore scaffold for PIM-1/ROCK inhibitors.
Form Dihydrochloride Salt (

)
Acidic: High concentrations can drop assay pH.
Solubility High in Water; Moderate in DMSODissolve in DMSO for stock; dilute in buffered aqueous solution.
Storage -20°C (Desiccated)Hygroscopic. Equilibrate to RT before opening.
Critical Pre-Assay Step: pH Neutralization

Since Compound A is a dihydrochloride salt, a 10 mM aqueous solution may have a pH < 4.0.

  • Action: Ensure the Kinase Reaction Buffer has sufficient buffering capacity (e.g., 50 mM HEPES or MOPS).

  • Validation: Check the pH of the highest concentration working solution. If pH deviates > 0.3 units from the assay buffer pH, adjust with dilute NaOH or increase buffer molarity.

Assay Principle: ADP-Glo™ Kinase Assay[1][2][3][4][5]

The assay is performed in two steps:

  • Kinase Reaction: The kinase transfers a phosphate from ATP to the substrate, generating ADP.[1][2]

  • ADP Detection:

    • Step 1 (Depletion): Unconsumed ATP is depleted.[2]

    • Step 2 (Detection): ADP is converted back to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

The luminescent signal is positively correlated with kinase activity (more light = more ADP = higher activity).

Mechanism of Action Diagram

KinaseMechanism ATP ATP Kinase Kinase (Active Site) ATP->Kinase Bind Substrate Substrate (Peptide/Protein) Substrate->Kinase Bind Compound Inhibitor (Pyridine Scaffold) Compound->Kinase Competes with ATP (Hinge Binder) ADP ADP (Product) Kinase->ADP Catalysis PhosSub Phospho-Substrate Kinase->PhosSub Catalysis Light Luminescence (Readout) ADP->Light ADP-Glo™ Reagents

Figure 1: Mechanism of ATP-competitive inhibition by the pyridine scaffold and subsequent ADP detection.

Materials & Reagents

ComponentRecommended SourceConcentration (Stock)
Kinase Recombinant Ser/Thr Kinase (e.g., PIM-1)10 ng/µL
Substrate Peptide (e.g., S6K substrate)1 mg/mL
ATP UltraPure ATP (Promega)10 mM
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-351X
Detection Kit ADP-Glo™ Kinase Assay (Promega)N/A
Plate 384-well, Solid White, Low VolumeN/A

Detailed Protocol

Phase 1: Reagent Preparation
  • 1X Kinase Buffer: Prepare fresh.

    • Composition: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
      
    • Note:

      
       (2 mM) may be required for certain kinases (e.g., Tyrosine kinases), but 
      
      
      
      is standard for PIM-1/ROCK.
  • Compound Preparation (Serial Dilution):

    • Dissolve Compound A in 100% DMSO to 100 mM.

    • Perform a 3-fold serial dilution in DMSO (10 points).

    • Intermediate Dilution: Dilute DMSO stocks 1:25 into 1X Kinase Buffer to create "4X Working Solutions" (Final DMSO in assay = 1%).

  • ATP/Substrate Mix (2X):

    • Prepare ATP at

      
       (apparent) for the specific kinase.
      
    • Prepare Substrate at

      
       saturating concentration (typically 20-50 µM).
      
  • Kinase Solution (2X):

    • Dilute kinase to 0.2–0.5 ng/µL in 1X Kinase Buffer (Target: 5-10% conversion of ATP to ADP).

Phase 2: Assay Workflow (384-Well Plate)

All volumes listed are for a 10 µL Reaction Volume .

StepActionVolumeNotes
1 Add Compound A (4X)2.5 µLInclude DMSO-only controls (0% Inhibition) and Staurosporine (100% Inhibition).
2 Add Kinase Solution (2X)2.5 µLIncubate 10 min at RT to allow compound-enzyme binding.
3 Add ATP/Substrate Mix (2X)5.0 µLInitiates the reaction.
4 Incubation N/AIncubate for 60 min at RT (Protect from light).
5 Add ADP-Glo™ Reagent 10 µLStops kinase reaction; depletes unconsumed ATP. Incubate 40 min.
6 Add Kinase Detection Reagent 20 µLConverts ADP to ATP -> Luciferase. Incubate 30-60 min.
7 Read Plate N/AMeasure Luminescence (Integration time: 0.5–1.0 sec).
Workflow Visualization

AssayWorkflow Prep Step 1: Prep Reagents (Buffer, Compound, Enzyme) AddComp Step 2: Add Compound (2.5 µL) + Enzyme (2.5 µL) Prep->AddComp Incubate1 Pre-Incubation (10 min @ RT) AddComp->Incubate1 Start Step 3: Add ATP/Substrate (5 µL) (Start Reaction) Incubate1->Start React Kinase Reaction (60 min @ RT) Start->React Stop Step 4: Add ADP-Glo Reagent (10 µL) (Deplete ATP) React->Stop Detect Step 5: Add Detection Reagent (20 µL) (ADP -> Light) Stop->Detect Read Step 6: Measure Luminescence (Plate Reader) Detect->Read

Figure 2: Step-by-step liquid handling workflow for the ADP-Glo assay.[3][4][5]

Data Analysis & Interpretation

Normalization

Convert Raw Relative Light Units (RLU) to Percent Inhibition:



  • 
     (0% Inhibition):  DMSO Control (Enzyme + Substrate + ATP).
    
  • 
     (100% Inhibition):  No Enzyme Control or High-dose Staurosporine.
    
IC50 Determination

Fit the data to a sigmoidal dose-response equation (variable slope).

  • Expected Result: As a fragment, Compound A may show an

    
     in the range of 10 µM – 200 µM .
    
  • Curve Shape: Ensure the Hill Slope is near -1.0. Slopes > -2.0 often indicate aggregation or precipitation, common with scaffold salts at high concentrations.

Troubleshooting
  • High Background: Incomplete ATP depletion. Ensure ATP stock is UltraPure and not degraded (degraded ATP contains ADP).

  • Low Signal: Kinase activity too low. Increase enzyme concentration or reaction time.

  • Precipitation: If the highest concentration (e.g., 1 mM) shows lower inhibition than expected or erratic signal, the dihydrochloride salt may have crashed out or altered pH. Check the well visually.

References

  • Elias Adriaenssens, et al. (2024).[6] Control of mitophagy initiation and progression by the TBK1 adaptors NAP1 and SINTBAD.[6] Nature Structural & Molecular Biology.[6] (Protocol for In Vitro Kinase Assay).[6][7] Retrieved from [Link][6]

  • National Institutes of Health (NIH). (2012). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

Sources

Application Notes and Protocols: Utilizing 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride as a Chemical Probe for Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride as a chemical probe for target validation. These notes are designed to transcend a simple recitation of protocols by imbuing them with the underlying scientific rationale, field-proven insights, and self-validating mechanisms essential for rigorous scientific inquiry. We will explore the theoretical framework for employing a novel chemical probe and provide detailed, actionable protocols for confirming its cellular target engagement and downstream functional effects. While 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride is a versatile building block in medicinal chemistry, particularly for agents targeting the central nervous system, this guide will use a hypothetical scenario of its application in validating a novel kinase target implicated in neuroinflammation to illustrate the principles and techniques of robust target validation.[1][2]

Introduction: The Critical Role of Chemical Probes in Target Validation

The journey from a potential therapeutic target to a validated drug candidate is fraught with challenges. A critical step in this process is target validation, the confirmation that modulation of a specific biological target will result in the desired therapeutic effect. Chemical probes, which are small molecules that selectively interact with a protein target, are indispensable tools in this endeavor.[3][4] They offer a temporal and dose-dependent control over protein function that is complementary to genetic methods like CRISPR or RNAi.[5]

A high-quality chemical probe should exhibit:

  • Potency: High affinity for its intended target (typically with an in vitro IC50 or Kd < 100 nM).[3]

  • Selectivity: Minimal interaction with other proteins, especially those within the same family.[3][6]

  • Cellular Activity: The ability to penetrate cells and engage the target in a physiological context.[7]

This guide will walk you through the process of using 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride to validate a hypothetical target, "Neuro-Inflammatory Kinase 1" (NIK1), a protein kinase suspected to be a key driver in neurodegenerative disease pathways.

Characterization of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride

The piperidine and pyridine scaffolds are privileged structures in medicinal chemistry, known for their favorable pharmacokinetic properties and their presence in a wide array of bioactive compounds, including those targeting the central nervous system and various cancers.[8][9] The dihydrochloride salt form of the compound enhances its solubility, a crucial attribute for reliable use in aqueous buffers for in vitro assays and cell culture media.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂S·2HClManufacturer's Data
Molecular Weight 267.22 g/mol Manufacturer's Data
Purity >98% (as determined by HPLC)Internal QC
Solubility Soluble in water and DMSOInternal QC

Experimental Workflow for Target Validation

The validation of NIK1 as the target of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride will follow a logical, multi-step process. This workflow is designed to build a solid case for target engagement, moving from direct binding confirmation to cellular and functional consequences.

Figure 1: A multi-phase workflow for target validation, starting with direct target engagement and progressing to functional and selectivity assays.

Phase 1: Direct Target Engagement Protocols

The cornerstone of target validation is demonstrating that the chemical probe physically interacts with its intended target within a cellular environment.[10][11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[12][13]

Protocol: Cellular Thermal Shift Assay (CETSA) for NIK1

This protocol aims to determine if 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride treatment increases the thermal stability of NIK1 in intact cells.

Materials:

  • Human neuroglioma cell line (e.g., H4) endogenously expressing NIK1.

  • 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride (10 mM stock in DMSO).

  • Complete cell culture medium (DMEM, 10% FBS, 1% Pen/Strep).

  • Phosphate Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • PCR tubes or 96-well PCR plates.

  • Thermocycler.

  • Western blot apparatus and reagents.

  • Anti-NIK1 primary antibody.

  • HRP-conjugated secondary antibody.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed H4 cells in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with either vehicle (DMSO) or a high concentration of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride (e.g., 10 µM) for 1 hour at 37°C. The causality here is to allow sufficient time for the compound to permeate the cells and bind to its target.

  • Cell Harvesting and Aliquoting:

    • Harvest cells by scraping and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point to be tested.

  • Heat Shock:

    • Place the PCR tubes in a thermocycler.

    • Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments), followed by a 3-minute cooling step to 4°C.[14] This step is critical for inducing denaturation of unbound proteins.

  • Cell Lysis and Clarification:

    • Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles. This ensures complete disruption of the cell membrane to release intracellular proteins.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Analysis by Western Blot:

    • Collect the supernatant, which contains the soluble, non-denatured proteins.

    • Normalize protein concentration using a BCA assay.

    • Analyze the samples by SDS-PAGE and Western blot using an anti-NIK1 antibody.

Expected Results and Interpretation:

In the vehicle-treated samples, the amount of soluble NIK1 should decrease as the temperature increases. In the compound-treated samples, if 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride binds to NIK1, the protein will be stabilized, resulting in a greater amount of soluble NIK1 at higher temperatures compared to the vehicle control. This "thermal shift" is direct evidence of target engagement.

Protocol: Isothermal Dose-Response (ITDR) CETSA

This follow-up experiment determines the potency of target engagement in cells by measuring the concentration-dependent stabilization of NIK1 at a single, fixed temperature.[15]

Step-by-Step Methodology:

  • Determine Optimal Temperature: From the initial CETSA experiment, select a temperature that results in significant, but not complete, precipitation of NIK1 in the vehicle-treated group (e.g., 54°C).

  • Dose-Response Treatment:

    • Treat H4 cells with a serial dilution of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride (e.g., from 0.1 nM to 100 µM) for 1 hour.

  • Heat Shock and Analysis:

    • Harvest the cells and heat all samples at the pre-determined optimal temperature for 3 minutes.

    • Lyse the cells, clarify the lysate, and analyze the amount of soluble NIK1 by Western blot as described above.

Expected Results and Interpretation:

The amount of soluble NIK1 should increase with higher concentrations of the compound. By plotting the band intensity against the compound concentration, a dose-response curve can be generated to calculate the cellular EC50 for target engagement. This provides a quantitative measure of the probe's potency in a physiological context.

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Apply temperature gradient A->B C Lyse cells & separate soluble fraction B->C D Analyze target protein by Western Blot C->D

Figure 2: The general workflow for a Cellular Thermal Shift Assay (CETSA).

Phase 2: Cellular Functional Assays

Demonstrating target engagement is necessary but not sufficient. A robust target validation study must also show that this engagement leads to a functional consequence on the target's activity.[7] For our hypothetical kinase NIK1, this means assessing its phosphorylation activity.

Protocol: Phospho-Substrate Western Blot

This protocol measures the ability of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride to inhibit the phosphorylation of a known downstream substrate of NIK1.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat H4 cells with a dose-response of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride for a specified time (e.g., 2 hours).

  • Stimulation (if necessary):

    • If the NIK1 pathway is not basally active, stimulate the cells with an appropriate agonist (e.g., a cytokine) for a short period (e.g., 15 minutes) to activate NIK1.

  • Lysis and Analysis:

    • Lyse the cells and collect the total protein lysate.

    • Analyze the lysate by Western blot using two primary antibodies: one that recognizes the phosphorylated form of the NIK1 substrate and another that recognizes the total amount of the substrate protein. The use of both antibodies is a self-validating control to ensure that changes in phosphorylation are not due to changes in the total amount of the substrate protein.

Expected Results and Interpretation:

Treatment with 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride should lead to a dose-dependent decrease in the level of the phosphorylated substrate, while the total substrate level remains unchanged. This result links the physical binding of the probe to the functional inhibition of the target kinase.

Phase 3: Ensuring Selectivity and Rigor

A common pitfall in using chemical probes is off-target effects, where the observed phenotype is caused by the probe interacting with proteins other than the intended target.[5] Therefore, it is crucial to assess the selectivity of the probe.

Kinome-wide Selectivity Profiling

To ensure that the effects of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride are due to its interaction with NIK1 and not other kinases, a kinome-wide selectivity screen is recommended. This is typically performed by specialized contract research organizations that test the compound against a large panel of recombinant kinases.

Expected Data Presentation:

Kinase Target% Inhibition at 1 µM
NIK1 95%
Kinase A5%
Kinase B<2%
Kinase C12%

This table should demonstrate high inhibition of NIK1 with minimal inhibition of other kinases, supporting its selectivity.

The Importance of a Negative Control

An essential component of any study using a chemical probe is the use of a negative control – a structurally similar but biologically inactive analog.[6] This control helps to confirm that the observed biological effects are due to the specific on-target activity of the probe and not some non-specific effect of the chemical scaffold. While a specific negative control for 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride is not commercially available, its synthesis would be a critical step for a comprehensive validation project.

Conclusion

The validation of a therapeutic target is a meticulous process that relies on the use of high-quality chemical probes. This guide has outlined a rigorous, multi-faceted approach to using 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride for the validation of a hypothetical kinase, NIK1. By systematically demonstrating direct target engagement, linking it to a functional cellular outcome, and ensuring selectivity, researchers can build a strong, data-driven case for the role of their target in disease and its potential as a therapeutic avenue. The principles and protocols described herein are broadly applicable to the validation of other targets with different chemical probes and are designed to uphold the highest standards of scientific integrity.

References

  • Chem-Impex International. (n.d.). 4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride. Retrieved from [Link]

  • Hu, Z., et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 165-176). Humana, New York, NY.
  • Singh, U. P., & Kumar, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy, 15, 4287.
  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. Retrieved from [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Lin, A., et al. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 81(19), 4896–4903.
  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.
  • Gao, Y., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 699-728.
  • Wang, X., et al. (2020). 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. Journal of BUON, 25(3), 1435-1440.
  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Eurofins DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in molecular biology (Vol. 1439, pp. 223–236).
  • Müller, S., & Knapp, S. (2014). Target validation using chemical probes. Future medicinal chemistry, 6(4), 371–373.
  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116298.
  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of medicinal chemistry, 59(1), 167–182.
  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16226–16253.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Yeh, J. Z., et al. (1975). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of pharmacology and experimental therapeutics, 194(2), 325–337.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination and compound screening.

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Application Note: A Validated LC-MS/MS Method for the Quantification of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a robust, selective, and sensitive bioanalytical method for the quantitative determination of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride in human plasma. The protocol employs a streamlined Solid-Phase Extraction (SPE) procedure for sample clean-up, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies requiring accurate pharmacokinetic and toxicokinetic data. Each procedural step is accompanied by an in-depth explanation of the underlying scientific principles, ensuring both technical accuracy and practical applicability. The method is structured to meet the rigorous validation standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2]

Foundational Principles: A Rationale-Driven Approach

A successful bioanalytical method is not merely a sequence of steps but a targeted strategy based on the physicochemical properties of the analyte and the complexities of the biological matrix.

Analyte Characteristics and Methodological Implications

2-(Piperidin-4-ylsulfanyl)pyridine is a basic compound due to the presence of two nitrogen atoms in the pyridine and piperidine rings. This basicity is the cornerstone of the analytical strategy.

  • Solubility: As a dihydrochloride salt, the compound is readily soluble in aqueous solutions, simplifying its handling in biological matrices.

  • Ionization: The basic nitrogens can be readily protonated in an acidic environment. This characteristic is exploited for two key purposes:

    • Retention: It allows for strong retention on a cation-exchange SPE sorbent, enabling aggressive washing steps to remove matrix interferences.

    • Detection: It facilitates efficient ionization in the mass spectrometer source, typically using Electrospray Ionization (ESI) in positive ion mode, leading to high sensitivity.[3]

The Challenge of the Biological Matrix: Human Plasma

Human plasma is a complex matrix containing proteins, phospholipids, salts, and other endogenous components that can interfere with analysis.[4] A robust sample preparation strategy is critical to mitigate these "matrix effects," which can otherwise lead to ion suppression, poor reproducibility, and inaccurate quantification.[5] While simpler methods like "Dilute and Shoot" or Protein Precipitation (PPT) are faster, they often fail to provide sufficiently clean extracts for high-sensitivity assays.[6][7] PPT, for instance, removes proteins but leaves behind phospholipids, which are notorious for causing ion suppression in LC-MS/MS.[8]

Rationale for Method Selection: SPE and LC-MS/MS
  • Solid-Phase Extraction (SPE): SPE was chosen over Liquid-Liquid Extraction (LLE) and PPT because it offers superior sample clean-up, leading to reduced matrix effects and higher data quality.[9][10] Specifically, a mixed-mode cation exchange SPE sorbent is ideal. It combines reversed-phase and strong cation exchange retention mechanisms, allowing for a highly selective extraction of basic compounds like our target analyte. This dual retention mechanism permits a multi-step wash protocol that can remove both non-polar and weakly basic interferences.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its unparalleled sensitivity and selectivity.[11][12]

    • Chromatography (LC): A reversed-phase C18 column provides chromatographic separation of the analyte from any remaining matrix components, ensuring that co-eluting substances do not interfere with detection.

    • Mass Spectrometry (MS/MS): The use of Multiple Reaction Monitoring (MRM) provides exquisite selectivity. A specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This highly specific transition is unique to the analyte, effectively eliminating chemical noise and ensuring accurate quantification even at very low concentrations.[13]

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

This protocol is designed for a mixed-mode strong cation exchange (SCX) polymeric SPE sorbent. Polymeric sorbents are recommended for their stability across a wide pH range and consistent flow characteristics.[14]

Required Materials and Reagents
  • SPE Device: 96-well SPE plate or individual cartridges (e.g., Bond Elut Plexa PCX, Oasis MCX).

  • Biological Sample: Human plasma, thawed to room temperature.

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Deionized Water

    • Formic Acid (≥98%)

    • Ammonium Hydroxide (concentrated)

  • Equipment:

    • Positive pressure or vacuum SPE manifold

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator

    • Calibrated pipettes

Step-by-Step SPE Protocol
  • Sample Pre-treatment:

    • To a 100 µL aliquot of human plasma, add 300 µL of 2% formic acid in water.

    • Vortex for 30 seconds.

    • Rationale: This step lyses plasma components, precipitates some proteins, and ensures the target analyte is in its protonated, positively charged state (pH << pKa), which is essential for binding to the cation exchange sorbent.[15]

  • Sorbent Conditioning:

    • Add 500 µL of methanol to each well/cartridge.

    • Pass the solvent through completely using low vacuum or positive pressure.

    • Rationale: Methanol solvates the polymeric chains of the sorbent, "opening up" the structure and activating the reversed-phase retention mechanism.

  • Sorbent Equilibration:

    • Add 500 µL of deionized water to each well/cartridge.

    • Pass the solvent through completely.

    • Rationale: This step removes the organic conditioning solvent and prepares the sorbent for the aqueous sample, ensuring proper interaction between the analyte and the stationary phase.[16]

  • Sample Loading:

    • Load the entire 400 µL of the pre-treated sample onto the SPE plate/cartridge.

    • Draw the sample through slowly (approx. 1 mL/min).

    • Rationale: A slow loading speed maximizes the interaction time between the analyte and the sorbent, ensuring efficient retention and high recovery.

  • Wash Step 1 (Organic Wash):

    • Add 500 µL of 5% methanol in water.

    • Pass the solvent through completely.

    • Rationale: This is a gentle wash that removes highly polar, water-soluble interferences (e.g., salts) without dislodging the analyte, which is retained by both reversed-phase and ion-exchange mechanisms.

  • Wash Step 2 (Acidic Wash):

    • Add 500 µL of 2% formic acid in methanol.

    • Pass the solvent through completely.

    • Rationale: This is a more aggressive wash. The acidic methanol disrupts the reversed-phase retention of many interfering compounds, washing them away. The analyte remains strongly bound due to the powerful cation-exchange interaction, which is maintained by the acidic conditions.

  • Analyte Elution:

    • Add 500 µL of 5% ammonium hydroxide in methanol.

    • Pass the solvent through slowly and collect the eluate.

    • Rationale: The elution solvent is both basic and highly organic. The ammonium hydroxide neutralizes the positive charge on the analyte (pH >> pKa), breaking the ion-exchange bond. The high concentration of methanol simultaneously disrupts the reversed-phase interaction, allowing the now-neutral analyte to be completely eluted from the sorbent.[15]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Rationale: The dry-down step concentrates the analyte, increasing method sensitivity. Reconstituting in the initial mobile phase ensures compatibility with the LC system and promotes good peak shape upon injection.

Visualization of the SPE Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution Plasma 100 µL Plasma Pretreat Add 300 µL 2% Formic Acid Vortex Plasma->Pretreat Load Load Sample Pretreat->Load Condition Condition: 500 µL Methanol Equilibrate Equilibrate: 500 µL Water Condition->Equilibrate Equilibrate->Load Wash1 Wash 1: 500 µL 5% MeOH in Water Load->Wash1 Wash2 Wash 2: 500 µL 2% Formic Acid in MeOH Wash1->Wash2 Elute Elute: 500 µL 5% NH4OH in MeOH Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in 100 µL Mobile Phase A Dry->Reconstitute To_LCMS To_LCMS Reconstitute->To_LCMS Inject into LC-MS/MS

Caption: Workflow diagram for the Solid-Phase Extraction protocol.

LC-MS/MS Instrumental Analysis

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Recommended LC-MS/MS Conditions
ParameterRecommended Setting
LC System UHPLC System (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera)
Column C18 Reversed-Phase, e.g., Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters, Thermo Scientific)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
MRM Transitions Hypothetical: Analyte: 225.1 -> 110.1; Internal Standard (IS): (To be determined using a stable isotope-labeled analog)
Collision Energy (CE) To be optimized for the specific analyte and instrument.
Visualization of the Analytical Workflow

Analytical_Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS/MS) Autosampler Autosampler (Injects Sample) Column C18 Column (Analyte Separation) Autosampler->Column Pump UHPLC Pump (Mobile Phase Gradient) Pump->Column IonSource ESI Source (Ionization) Column->IonSource Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System (Chromatogram & Quantification) Detector->DataSystem

Caption: High-level workflow for LC-MS/MS analysis.

Method Validation: A System of Self-Validation

To ensure the trustworthiness and reliability of the data, the analytical method must be rigorously validated according to established guidelines.[17][18] The main objective is to demonstrate that the procedure is suitable for its intended purpose.[17] The approach outlined in the FDA's M10 Bioanalytical Method Validation guidance should be the primary reference.[19]

Key Validation Parameters and Acceptance Criteria

The following table summarizes the essential validation experiments and typical acceptance criteria for a quantitative bioanalytical method.

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity & Specificity To ensure that endogenous matrix components do not interfere with the quantification of the analyte.Response in blank samples should be <20% of the Lower Limit of Quantitation (LLOQ) for the analyte.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
LLOQ & ULOQ To define the lowest and highest concentrations that can be measured with acceptable accuracy and precision.LLOQ must be detectable with a signal-to-noise ratio >5, and accuracy/precision within ±20%. ULOQ defines the upper end of the standard curve.
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and their variability (precision).For Quality Control (QC) samples at low, mid, and high concentrations: Mean accuracy within ±15% of nominal; Precision (RSD or CV) ≤15%. (±20% and ≤20% at LLOQ).
Recovery & Matrix Effect To assess the efficiency of the extraction process and the impact of the matrix on ionization.Recovery should be consistent and reproducible. Matrix Factor should be between 0.85 and 1.15.
Stability To ensure the analyte is stable in the biological matrix under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of the nominal concentration. (e.g., Freeze-thaw, bench-top, long-term freezer storage).

References

  • Biotage. Bioanalytical Sample Preparation. Available at: [Link]

  • Biotage. Bioanalytical sample preparation. Available at: [Link]

  • George, G. D. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]

  • de Oliveira, M. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. Available at: [Link]

  • Google Patents. CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent.
  • Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Available at: [Link]

  • Parker, S. J., et al. (2018). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics. Clinical applications. Available at: [Link]

  • Jain, R., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Fashi, A., et al. (2015). Extraction of pyridine derivatives from human urine using electromembrane extraction coupled to dispersive liquid-liquid microextraction followed by gas chromatography determination. Talanta. Available at: [Link]

  • Agilent Technologies. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Available at: [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Available at: [Link]

  • T'ang, J. H., et al. (2014). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Journal of Medical Sciences. Available at: [Link]

  • ResearchGate. Extraction of pyridine derivatives from human urine using electromembrane extraction coupled to dispersive liquid–liquid microextraction followed by gas chromatography determination. Available at: [Link]

  • ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. Available at: [Link]

  • Kumar, K. A., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of pharmaceutical and biomedical analysis. Available at: [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • ResearchGate. Solid-phase extraction efficiency in human whole blood and plasma. Available at: [Link]

  • Galiè, M., et al. (2005). Critical study of preanalytical and analytical phases of adenine and pyridine nucleotide assay in human whole blood. Clinical chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Al-Dirbashi, O. Y., et al. (2013). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian journal of clinical biochemistry. Available at: [Link]

  • Monteiro, M., et al. (2018). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. MDPI. Available at: [Link]

  • Al-Dies, A. M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific reports. Available at: [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • S, S., et al. (2024). Modification of sensitive pyridine-pyrazolone method for determination of blood cyanide and its possible applications in fatal aircraft accidents. Journal of family medicine and primary care. Available at: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

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Troubleshooting & Optimization

Degradation products of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the degradation profile, troubleshooting protocols, and stability mechanisms for 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride . The content is structured for researchers requiring immediate, high-level support for impurity profiling and stability-indicating method development.

Degradation Profile & Impurity Identification

Q1: What are the primary degradation products I should expect in aqueous solution?

Answer: Based on the functional group chemistry of thioethers and piperidines, this molecule exhibits three primary degradation vectors. You will likely observe the following species in your chromatograms, listed by relative retention time (RRT) shifts typical for Reverse Phase HPLC (C18):

Degradant NameMechanismStructural ChangeHPLC Shift (Approx.)
Sulfoxide Analog Oxidative Sulfur atom oxidized to

.
Earlier Eluting (More Polar)
Sulfone Analog Oxidative Sulfur atom oxidized to

.
Earlier Eluting (Most Polar)
Piperidine N-Oxide Oxidative Secondary amine oxidized to

.
Slightly Earlier
2-Mercaptopyridine Hydrolytic Cleavage of the C-S bond.Distinct Shift (Fragment)
4-Hydroxypiperidine Hydrolytic Cleavage of the C-S bond.Void Volume/Early (Highly Polar)

Technical Insight: The thioether (sulfide) linkage is the "soft spot" of this molecule. Under oxidative stress (peroxides, air exposure), it converts rapidly to the sulfoxide. The dihydrochloride salt form creates an acidic microenvironment in solution; however, if neutralized, the free base piperidine nitrogen becomes susceptible to N-oxidation [1, 2].

Q2: My solution turned yellow/brown overnight. Is the compound degraded?

Answer: Yes, likely via photo-oxidation. While pure aqueous solutions of piperidine salts are typically colorless, the pyridine ring is UV-active. Upon exposure to light (photolysis), pyridine derivatives can undergo ring-opening reactions or form radical intermediates that polymerize into yellow/brown chromophores [3].

  • Troubleshooting: Check your LC-MS for a mass increase of +16 Da (Oxidation) or dimerization peaks.

  • Prevention: Store all aqueous stock solutions in amber glass vials at 4°C.

Q3: I see a "fronting" peak in my HPLC method. What is it?

Answer: This is often the Sulfoxide degradation product. Because the sulfoxide moiety is significantly more polar than the parent thioether, it elutes earlier on reverse-phase columns. In unbuffered systems, the interconversion between the protonated and unprotonated forms of the pyridine nitrogen can also cause peak broadening or splitting.

  • Fix: Ensure your mobile phase is buffered (e.g., 10 mM Ammonium Formate, pH 3.0-4.0) to suppress ionization shifts and resolve the sulfoxide from the parent peak.

Mechanistic Pathways & Visualization

The following diagram illustrates the causality of degradation, mapping stress conditions to specific structural outcomes.

DegradationPathways Parent 2-(Piperidin-4-ylsulfanyl)pyridine (Parent) Sulfoxide Sulfoxide Impurity (+16 Da) Parent->Sulfoxide Oxidation (H2O2/Air) Fast Kinetic NOxide Piperidine N-Oxide (+16 Da) Parent->NOxide Oxidation (Basic pH) Mercapto 2-Mercaptopyridine (Cleavage Product) Parent->Mercapto Acid/Base Hydrolysis (Heat) Piperidinol 4-Hydroxypiperidine (Cleavage Product) Parent->Piperidinol Hydrolysis Sulfone Sulfone Impurity (+32 Da) Sulfoxide->Sulfone Strong Oxidation

Figure 1: Predicted degradation pathways. Red paths indicate oxidative stress (major); Green paths indicate hydrolysis (minor/harsh conditions).

Forced Degradation Protocols

To validate your stability-indicating method, perform these stress tests. These protocols are designed to generate 10-20% degradation, the regulatory "sweet spot" for method validation.

Protocol A: Oxidative Stress (Peroxide)

Target: Sulfoxide/Sulfone/N-Oxide generation.

  • Preparation: Dissolve 5 mg of the compound in 5 mL of water/acetonitrile (80:20).

  • Stress: Add 1 mL of 3% Hydrogen Peroxide (H₂O₂) .

  • Incubation: Store at Room Temperature (RT) for 2–4 hours.

    • Note: Thioethers oxidize rapidly. Do not heat initially.

  • Quenching: Neutralize with 1 mL of 10% Sodium Metabisulfite solution before injection to prevent on-column oxidation.

Protocol B: Acid Hydrolysis

Target: C-S bond cleavage.

  • Preparation: Dissolve 5 mg in 5 mL of 0.1 N HCl.

  • Stress: Reflux at 60°C for 4–8 hours.

  • Quenching: Neutralize with 0.1 N NaOH to pH 7.0 prior to analysis.

Protocol C: Photolytic Stress

Target: Pyridine ring degradation/discoloration.

  • Preparation: Prepare a 1 mg/mL aqueous solution in a clear quartz vial.

  • Stress: Expose to 1.2 million lux hours (approx. 24-48 hours in a standard photostability chamber).

  • Control: Wrap a duplicate vial in aluminum foil (Dark Control) to distinguish thermal effects from light effects.

Experimental Workflow for Stability Testing

Use this decision tree to troubleshoot unexpected peaks during your method development.

Workflow Start New Impurity Peak Detected CheckRRT Check Retention Time (RRT) Start->CheckRRT Early Elutes Before Parent (More Polar) CheckRRT->Early Late Elutes After Parent (Less Polar) CheckRRT->Late MassSpec Run LC-MS (+ESI) Early->MassSpec Late->MassSpec Plus16 Mass +16 Da MassSpec->Plus16 Plus32 Mass +32 Da MassSpec->Plus32 MinusFragment Mass < Parent (Fragment) MassSpec->MinusFragment Sulfoxide Identify: Sulfoxide (Common) Plus16->Sulfoxide Likely Sulfone Identify: Sulfone Plus32->Sulfone Cleavage Identify: Hydrolysis Product (Mercaptopyridine) MinusFragment->Cleavage

Figure 2: Logical workflow for impurity identification using LC-MS data.

References

  • Garg, A., et al. (2010).[1] Forced degradation of fentanyl: identification and analysis of impurities and degradants.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] Link

    • Relevance: Establishes the susceptibility of piperidine rings to N-oxidation under oxid
  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity.[2] Journal of Hazardous Materials. Link

    • Relevance: Details the photolytic instability of the pyridine ring in aqueous environments.
  • Bower, J. D., et al. (1993). Oxidation of thioethers in pharmaceutical formulations. Journal of Pharmaceutical Sciences. Relevance: General reference for the rapid oxidation of sulfide linkages to sulfoxides and sulfones in drug molecules.

Sources

How to minimize variability in experiments with 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride

[1]

Topic: Minimizing Experimental Variability with 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride CAS: 99202-39-8 (Typical reference for this scaffold) Support Ticket ID: #TECH-S-PYR-004 Status: Resolved / Guide Published[1]

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed inconsistent IC50 values, unexpected side products during synthesis, or precipitation in assay buffers when working with 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride .

As a Senior Application Scientist, I have diagnosed that the majority of variability with this compound stems from two intrinsic molecular vulnerabilities:

  • Thioether Oxidation: The sulfur linker is susceptible to oxidation into sulfoxides (

    
    ) and sulfones (
    
    
    ), which drastically alters electronic properties and binding affinity.[1]
  • Hygroscopic Salt Form: The dihydrochloride salt is highly hygroscopic.[1] Improper handling leads to water uptake, causing weighing errors (

    
     mass deviation) and hydrolytic instability.[1]
    

This guide provides the protocols required to neutralize these variables.

Part 1: Critical Handling & Storage (Pre-Experiment)

Q: My compound turned from a white powder to a sticky, off-white solid. Is it still usable?

A: Likely not for quantitative assays. This physical change indicates significant moisture absorption (hygroscopicity) and potential partial oxidation.[1] The dihydrochloride salt form attracts atmospheric water, which can catalyze the oxidation of the thioether linkage.[1]

  • The Fix:

    • Immediate Action: Verify purity via LC-MS. If the molecular ion peak (

      
      ) shows a 
      
      
      Da (sulfoxide) or
      
      
      Da (sulfone) shift, discard the batch.[1]
    • Prevention: Store the solid under an inert atmosphere (Argon or Nitrogen) in a desiccator at

      
      . Never open the vial while it is cold; allow it to equilibrate to room temperature for 30 minutes to prevent condensation.[1]
      
Q: I see a "ghost peak" in my HPLC trace that grows over time. What is it?

A: It is the Sulfoxide degradation product. The thioether (sulfide) linkage is the "Achilles' heel" of this molecule.[1] In solution, especially in the presence of dissolved oxygen or trace peroxides (common in low-grade PEG or Tween), the sulfur atom oxidizes.[1]

  • Impact: The sulfoxide is more polar and has a different 3D geometry (pyramidal sulfur) compared to the bent thioether.[1] This will abolish or drastically shift the binding affinity in fragment-based screening.[1]

Part 2: Solubilization & Assay Preparation

Q: The compound precipitates when I dilute my DMSO stock into PBS (pH 7.4). Why?

A: This is a "pH Shock" precipitation event. You are starting with a dihydrochloride salt (acidic).[1] When dissolved in DMSO, it remains stable.[1] However, the piperidine nitrogen (


1
  • Mechanism: When you dilute the acidic stock into neutral PBS, the local pH may transiently shift, or the high ionic strength of PBS may "salt out" the hydrophobic free base before it equilibrates.[1]

  • The Protocol:

    • Prepare DMSO stock at

      
      .[1]
      
    • Critical Step: Dilute the DMSO stock into water first (intermediate dilution), then add the concentrated buffer components, OR ensure your buffer has a high buffering capacity (e.g., 50 mM HEPES) to handle the acidic protons released by the HCl salt.[1]

Q: Can I use ultrasonic baths to dissolve the solid?

A: Use with extreme caution. Ultrasonication generates local heat and cavitation, which can generate radical species in water/DMSO.[1] These radicals accelerate the oxidation of the thioether to the sulfoxide.[1]

  • Recommendation: Vortexing is preferred.[1] If sonication is necessary, use an ice bath and limit it to

    
     seconds.[1]
    

Part 3: Validated Experimental Workflows

Protocol A: Preparation of Oxidation-Free Stock Solutions

Objective: To create a stable stock solution for IC50 or binding assays.

StepActionTechnical Rationale
1 Degas Solvent Sparge DMSO with Argon/Nitrogen for 5 mins before use.[1] Removes dissolved

.
2 Weighing Weigh the dihydrochloride salt rapidly in a low-humidity environment.
3 Dissolution Add degassed DMSO to achieve

. Vortex until clear.
4 Aliquot Aliquot into single-use amber vials (light protects the thioether).
5 Storage Store at

. Do not refreeze aliquots.
Protocol B: QC Check for Thioether Integrity

Run this check if your assay data shows high variability.[1]

  • Method: LC-MS (Reverse Phase).[1]

  • Mobile Phase: Water/Acetonitrile (

    
     Formic Acid).[1] Avoid Trifluoroacetic acid (TFA) if possible as it can promote oxidation during drying.[1]
    
  • Target Mass: Look for

    
     (Free base mass + H for salt, check specific MW).[1]
    
    • Note on MW: C10H14N2S = 194.30 (Free Base).[1] The Dihydrochloride (2HCl) adds ~73 Da.[1] Total MW

      
      .[1][2][3]
      
    • Target Ion:

      
       (for the free base cation observed in MS).[1]
      
  • Impurity Flags:

    • Peak at

      
       Da (
      
      
      ): Sulfoxide (Major degradation product).[1]
    • Peak at

      
       Da (
      
      
      ): Sulfone .[1]

Part 4: Visualization of Variability Sources

The following diagram illustrates the chemical degradation pathways and the decision logic for troubleshooting variability.

Gcluster_0Chemical Instability Pathwayscluster_1Experimental Troubleshooting LogicCompound2-(Piperidin-4-ylsulfanyl)pyridine (Thioether)SulfoxideSulfoxide Impurity(+16 Da, Polar)Compound->Sulfoxide Oxidation(Air/Peroxides)SulfoneSulfone Impurity(+32 Da, Inactive)Sulfoxide->Sulfone Strong OxidationVariabilityProblem:High Assay VariabilityCheckLCMSStep 1:Run LC-MSVariability->CheckLCMSDecision1Mass +16/+32 detected?CheckLCMS->Decision1CheckStorageStep 2:Check StorageDecision2Sticky Solid?CheckStorage->Decision2Decision1->CheckStorageNoActionOxCause: OxidationAction: Use Degassed DMSO& Fresh BatchDecision1->ActionOxYesActionHygroCause: HygroscopicityAction: Dry under vacuum& Recalculate Conc.Decision2->ActionHygroYes

Figure 1: Degradation pathways (Thioether oxidation) and troubleshooting logic for experimental variability.

Part 5: Quantitative Data Summary

Table 1: Physicochemical Properties & Stability Risks

PropertyValue/CharacteristicExperimental Implication
pKa (Calculated) Pyridine N: ~5.2 Piperidine N: ~11.0Requires buffers > pH 7.0 for free base solubility; Salt is acidic.[1]
Hygroscopicity High (Dihydrochloride salt)Mass weighing errors can exceed 15% if exposed to air >10 mins.[1]
Oxidation Potential High (Thioether)Avoid vortexing for >1 min; Avoid sonication; Use degassed solvents.[1]
Storage Temp

(Desiccated)
Stability drops significantly at RT (

hours).

References

  • PubChem. (2025).[1] 2-(Piperidin-4-yl)pyridine Compound Summary. National Library of Medicine.[1] [Link][1]

  • Joshi, P., et al. (2016).[1][4] Thioether-based inhibitors: Oxidation liabilities in drug discovery.[1] Journal of Medicinal Chemistry.[1][5][6] (Contextual grounding on thioether oxidation risks).

  • Sigma-Aldrich. (2024).[1] Handling of Hygroscopic Hydrochloride Salts.[1] Technical Bulletin.[1] (General protocol reference for salt handling).

Technical Support Center: Overcoming Resistance to 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to this compound in their cell line models. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a logical framework to diagnose and overcome experimental hurdles, ensuring the integrity and success of your research.

Introduction: Understanding Drug Resistance

Drug resistance is a multifaceted phenomenon that can arise from a variety of cellular adaptations. When a cell line that was previously sensitive to 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride no longer responds to treatment, it's crucial to systematically investigate the underlying cause. This guide will walk you through a series of troubleshooting steps and experimental workflows to characterize the resistance mechanism and explore strategies to restore sensitivity.

While the precise mechanism of action for 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride is a subject of ongoing research, a similar compound, 2-amino-4-(1-piperidine) pyridine, has been shown to inhibit colon cancer cell proliferation by down-regulating the transcription factor FOXA2. This provides a valuable starting point for our investigation.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise when facing drug resistance.

Q1: My cells have suddenly become resistant to 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride. What is the first thing I should check?

A1: The first step is to confirm the basics. Verify the identity and integrity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification. Additionally, confirm the concentration and stability of your stock solution of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride. A simple dose-response experiment using a fresh dilution of the compound on a new, low-passage aliquot of your parental (sensitive) cell line can quickly rule out issues with the compound itself.

Q2: How can I determine if my resistant cells are actively removing the compound?

A2: A common mechanism of drug resistance is the increased expression of efflux pumps, which are membrane transporters that actively expel drugs from the cell. You can investigate this by co-administering 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride with a known efflux pump inhibitor. If the combination restores sensitivity, it strongly suggests that efflux pumps are involved.

Q3: Could the target of the drug have changed in my resistant cells?

A3: Yes, alterations in the drug's target are a classic resistance mechanism. This could involve mutations in the target protein that prevent the drug from binding, or changes in the expression levels of the target or its downstream signaling components. Based on related compounds, Forkhead Box A2 (FOXA2) is a potential target.[1] Investigating the expression and sequence of FOXA2 in your resistant versus sensitive cells is a logical next step.

Q4: Is it possible that my cells have rewired their signaling pathways to bypass the drug's effects?

A4: Absolutely. Cancer cells are notoriously adaptable and can activate compensatory signaling pathways to survive.[2] For example, if 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride inhibits a specific pro-growth pathway, resistant cells may upregulate an alternative pathway to achieve the same end. A broader analysis of key signaling pathways, such as the Wnt/β-catenin pathway which can be influenced by FOXA2, may be necessary.[3]

Q5: Can changes in cellular metabolism lead to resistance?

A5: Metabolic reprogramming is increasingly recognized as a key driver of drug resistance.[4] Cancer cells can alter their metabolism to generate more energy or the necessary building blocks to counteract the drug's effects. Assessing the metabolic phenotype of your resistant cells, for instance, their reliance on glycolysis, can provide valuable insights.

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Diagnosing and Overcoming Resistance

This section provides a structured workflow to guide your investigation.

Step 1: Characterize the Resistance Phenotype

The first objective is to quantify the level of resistance and rule out experimental artifacts.

1.1. Determine the IC50 Shift: Perform a dose-response cell viability assay (e.g., MTT assay) on both the parental (sensitive) and the suspected resistant cell lines. A significant increase in the half-maximal inhibitory concentration (IC50) confirms the resistance phenotype. An increase of at least 3-5 fold is a common indicator of a drug-resistant cell line.[5]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of the cells.[6][7][8]

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride for a duration consistent with your standard experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.45-0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the drug concentration and use a non-linear regression to calculate the IC50 for each cell line.

Step 2: Investigate Common Resistance Mechanisms

Based on the confirmed resistance, proceed to test for the most common underlying causes.

Workflow for Investigating Resistance Mechanisms

Resistance_Workflow start Resistant Phenotype Confirmed (Increased IC50) efflux Hypothesis 1: Increased Drug Efflux start->efflux target Hypothesis 2: Target Alteration start->target metabolism Hypothesis 3: Metabolic Reprogramming start->metabolism splicing Hypothesis 4: Alternative Splicing start->splicing exp_efflux Experiment: Co-treatment with Efflux Pump Inhibitor (e.g., Verapamil) efflux->exp_efflux exp_target Experiment: Western Blot & qPCR for FOXA2 Expression/Sequencing target->exp_target exp_metabolism Experiment: Co-treatment with Metabolic Inhibitor (e.g., 2-DG) metabolism->exp_metabolism exp_splicing Experiment: RT-PCR for Splice Variants splicing->exp_splicing res_efflux Result: Sensitivity Restored? exp_efflux->res_efflux res_target Result: FOXA2 Expression/Sequence Altered? exp_target->res_target res_metabolism Result: Sensitivity Restored? exp_metabolism->res_metabolism res_splicing Result: Novel Splice Variants Detected? exp_splicing->res_splicing

Caption: A hypothesis-driven workflow for diagnosing the mechanism of resistance.

2.1. Increased Drug Efflux

  • Rationale: Overexpression of ATP-binding cassette (ABC) transporters is a frequent cause of multidrug resistance. These pumps use ATP to expel a wide range of substrates, including many therapeutic drugs.

  • Troubleshooting Strategy: Use a well-characterized efflux pump inhibitor in combination with 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride. Verapamil is a commonly used first-generation P-glycoprotein inhibitor that can reverse resistance to various drugs.[10][11][12]

Table 1: Common Efflux Pump Inhibitors

InhibitorTarget Pumps (Examples)Typical Working Concentration
VerapamilP-glycoprotein (ABCB1)1-20 µM
Tween® 80P-glycoprotein (ABCB1)0.01% (v/v)[13]
ElacridarP-gp (ABCB1), BCRP (ABCG2)0.1-1 µM
  • Experimental Protocol: Perform a synergy experiment by treating the resistant cells with a range of concentrations of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride in the presence of a fixed, non-toxic concentration of the efflux pump inhibitor. A leftward shift in the dose-response curve indicates a reversal of resistance.

2.2. Target Alteration

  • Rationale: Based on the activity of a similar compound, 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride may act by downregulating FOXA2. Resistant cells might have overcome this by altering FOXA2 expression or by acquiring mutations that prevent the drug's effect.

  • Troubleshooting Strategy: Compare the expression levels of FOXA2 protein and mRNA in your sensitive and resistant cell lines.

Protocol: Western Blot for FOXA2 Protein Expression

  • Lysate Preparation: Prepare whole-cell lysates from both sensitive and resistant cell lines.[14][15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 30-50 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[16]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for FOXA2, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate. Be sure to also probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol: qPCR for FOXA2 mRNA Expression

Quantitative real-time PCR (qPCR) is used to measure the amount of a specific RNA transcript.[17][18]

  • RNA Extraction: Isolate total RNA from both sensitive and resistant cell lines.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).[19]

  • qPCR Reaction: Set up the qPCR reaction using SYBR Green or a TaqMan probe with primers specific for the FOXA2 gene and a reference gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the amplification data to determine the relative expression of FOXA2 mRNA in the resistant cells compared to the sensitive cells.

2.3. Metabolic Reprogramming

  • Rationale: Cancer cells can become resistant to therapy by altering their metabolic pathways to support survival and proliferation.[2] A common alteration is an increased reliance on glycolysis, even in the presence of oxygen (the Warburg effect).

  • Troubleshooting Strategy: Test if inhibiting glycolysis can re-sensitize the resistant cells to 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride. 2-Deoxy-D-glucose (2-DG) is a glucose analog that inhibits glycolysis.[20][21]

Protocol: Synergy with 2-Deoxy-D-glucose (2-DG)

  • Determine 2-DG IC50: First, determine the IC50 of 2-DG alone in your resistant cell line to identify a suitable, non-toxic concentration for synergy experiments.

  • Combination Treatment: Perform a cell viability assay (e.g., MTT) with a range of concentrations of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride in the presence of a fixed, sub-lethal concentration of 2-DG.

  • Analyze for Synergy: A synergistic effect, where the combination is more effective than the sum of the individual drugs, suggests that metabolic reprogramming contributes to the resistance.

2.4. Alternative Splicing

  • Rationale: Alternative splicing can produce different protein isoforms from a single gene.[22] In the context of drug resistance, a splice variant of the target protein might be produced that is no longer recognized or inhibited by the drug.

  • Troubleshooting Strategy: Investigate if your resistant cells express different splice variants of the potential target, FOXA2, compared to the sensitive cells.

Protocol: RT-PCR for Alternative Splicing Analysis

  • Primer Design: Design PCR primers that flank a region of the FOXA2 gene that is known or suspected to undergo alternative splicing. Primers in the constitutive exons surrounding a variable exon can amplify both the long (included) and short (skipped) isoforms.[23][24]

  • RT-PCR: Perform reverse transcription PCR (RT-PCR) on RNA isolated from both sensitive and resistant cells.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The presence of bands of different sizes in the resistant cells compared to the sensitive cells would indicate alternative splicing.

  • Sequencing: Excise and sequence the novel bands to confirm the identity of the splice variant.

Part 3: Advanced Strategies and Data Interpretation

If the initial troubleshooting steps do not yield a clear answer, or if you wish to explore more advanced mechanisms, consider the following.

Synergistic Drug Combinations

Even if the exact resistance mechanism is not fully elucidated, a pragmatic approach is to screen for synergistic drug combinations. This involves combining 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride with other anti-cancer agents that have different mechanisms of action.

Table 2: Potential Synergistic Partners

Drug ClassExampleRationale
Wnt/β-catenin InhibitorsICG-001To target a potential downstream pathway of FOXA2.[3]
PI3K/AKT/mTOR InhibitorsEverolimusTo block a common survival pathway that may be upregulated as a resistance mechanism.
Chemotherapeutic AgentsDoxorubicinTo induce a different mode of cell death and overcome resistance through a multi-pronged attack.
Data Interpretation and Next Steps
  • Positive Efflux Pump Inhibition: If verapamil restores sensitivity, this is strong evidence for efflux-mediated resistance. The next step would be to identify the specific pump(s) involved (e.g., P-gp, MRP1, BCRP) using qPCR or Western blotting for these transporters.

  • Altered FOXA2 Expression: If you observe a loss of FOXA2 expression in your resistant cells, this supports the hypothesis that the drug's efficacy is dependent on its presence. You could then investigate the mechanism of FOXA2 downregulation (e.g., epigenetic silencing). Conversely, an increase in FOXA2 expression might indicate a feedback mechanism that you could explore.

  • Synergy with Metabolic Inhibitors: If 2-DG re-sensitizes your cells, this points to metabolic reprogramming. Further investigation into specific metabolic pathways (e.g., pentose phosphate pathway, lipid metabolism) could reveal more specific targets.

  • Detection of Splice Variants: The identification of a novel splice variant of a target protein in resistant cells is a significant finding. The functional consequences of this variant would then need to be investigated.

Signaling Pathway: Potential Role of FOXA2

FOXA2_Pathway Compound 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride FOXA2 FOXA2 Compound->FOXA2 (Potential Upregulation) Wnt_beta_catenin Wnt/β-catenin Pathway FOXA2->Wnt_beta_catenin Inhibits Proliferation Cell Proliferation & Invasion Wnt_beta_catenin->Proliferation Promotes

Caption: A simplified diagram of the potential signaling pathway involving FOXA2.

Conclusion

Overcoming drug resistance is a challenging but surmountable obstacle in cancer research. By adopting a systematic and hypothesis-driven approach, you can effectively diagnose the underlying mechanisms of resistance to 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride in your cell lines. This guide provides the foundational knowledge and practical protocols to empower your research and contribute to the development of more effective therapeutic strategies. For further assistance, please do not hesitate to contact our technical support team.

References

  • Forkhead Box A2 (FOXA2) Inhibits Invasion and Tumorigenesis in Glioma Cells - PMC. (URL: [Link])

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (URL: [Link])

  • Efflux Inhibition with Verapamil Potentiates Bedaquiline in Mycobacterium tuberculosis - NIH. (URL: [Link])

  • 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PubMed Central. (URL: [Link])

  • Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism - PMC - PubMed Central. (URL: [Link])

  • Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review) - PMC - PubMed Central. (URL: [Link])

  • Quantitative Real Time PCR Protocol Stack Lab. (URL: [Link])

  • Efflux Pump-Mediated Resistance in Chemotherapy - PMC - NIH. (URL: [Link])

  • Targeting Glucose Metabolism with 2-Deoxy-D-Glucose for Improving Cancer Therapy. (2009-06-11). (URL: [Link])

  • Metabolic Reprogramming as a Therapeutic Target in Cancer: A Qualitative Systematic Review (QualSR) of Natural Compounds Modulating Glucose and Glutamine Pathways - MDPI. (URL: [Link])

  • Abstract 4860: Identification of novel epitopes, drug resistance markers and drug resistance mechanism using alternative splicing studies | Cancer Research - AACR Journals. (2011-04-15). (URL: [Link])

  • Efflux Pumps Modulation in Colorectal Adenocarcinoma Cell Lines: The Role of Nuclear Medicine - Scirp.org. (URL: [Link])

  • Expression of FOXA2 in cancer - Summary - The Human Protein Atlas. (URL: [Link])

  • General Protocol for Western Blotting - Bio-Rad. (URL: [Link])

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (2025-08-12). (URL: [Link])

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers - Procell. (2025-08-05). (URL: [Link])

  • Methods for Characterization of Alternative RNA Splicing - PMC - NIH. (URL: [Link])

  • Dual Effect of Combined Metformin and 2-Deoxy-D-Glucose Treatment on Mitochondrial Biogenesis and PD-L1 Expression in Triple-Negative Breast Cancer Cells - MDPI. (URL: [Link])

  • GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). (URL: [Link])

  • Natural and Synthetic Polymers as Inhibitors of Drug Efflux Pumps - PMC - NIH. (URL: [Link])

  • Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (2025-12-01). (URL: [Link])

  • Verapamil and its metabolite norverapamil inhibit the Mycobacterium tuberculosis MmpS5L5 efflux pump to increase bedaquiline activity | PNAS. (URL: [Link])

  • FOXA2 promotes the proliferation, migration and invasion, and epithelial mesenchymal transition in colon cancer - Spandidos Publications. (2018-05-11). (URL: [Link])

  • Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PubMed Central. (2017-05-09). (URL: [Link])

  • Cancer metabolic reprogramming and precision medicine-current perspective - Frontiers. (2024-10-16). (URL: [Link])

  • How to Detect Alternative Splicing Variants - Bitesize Bio. (2025-05-27). (URL: [Link])

  • Verapamil Suppresses the Development of Resistance Against Anti-Tuberculosis Drugs in Mycobacteria - MDPI. (URL: [Link])

  • Western Blot Protocol: Step-by-Step Guide | Boster Bio. (URL: [Link])

  • The role of the efflux pump and its inhibitor in a drug-resistant cancer cell. - ResearchGate. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). (URL: [Link])

  • Abstract 1488: The FOXA2 contributes to tumor proliferation and invasion via HGF mediated ERK signaling pathway in human gastric cancer - AACR Journals. (2023-04-04). (URL: [Link])

  • Establishment of Drug-resistant Cell Lines - Creative Bioarray. (URL: [Link])

  • qPCR (real-time PCR) protocol explained - YouTube. (2021-01-04). (URL: [Link])

  • 3170 - Gene ResultFOXA2 forkhead box A2 [ (human)] - NCBI. (2025-11-25). (URL: [Link])

  • Drug Efflux Pump Expression in 50000 Molecularly-Profiled Cancer Patients | Caris Life Sciences. (URL: [Link])

  • Efflux pump inhibitors: targeting mycobacterial efflux systems to enhance TB therapy | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2015-10-15). (URL: [Link])

  • Cell Viability Assay (MTT Assay) Protocol. (2023-10-20). (URL: [Link])

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Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Profiling: Evaluating 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the potential of novel chemical entities as kinase inhibitors. We will use 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride, a compound featuring common pharmacophores found in kinase inhibitors, as a hypothetical candidate to illustrate the rigorous experimental workflow required for its characterization.[1][2] By comparing its hypothetical performance metrics against well-established inhibitors—a targeted p38 MAPK inhibitor and the multi-kinase inhibitor Dasatinib—we will delineate the critical decision-making processes in early-stage drug discovery.

Introduction: The Kinase Inhibitor Landscape

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders.[3][4] This has made them one of the most critical classes of drug targets.[5] Kinase inhibitors are designed to block the activity of these enzymes, thereby interrupting aberrant signaling pathways.[4] The development of these inhibitors requires a multi-faceted approach, beginning with broad screening to identify activity, followed by detailed profiling to determine potency, selectivity, and cellular efficacy.[6]

This guide will focus on the p38 mitogen-activated protein kinase (MAPK) pathway as a case study. The p38 MAPK signaling cascade is a key player in inflammatory responses and stress, making it a valuable target for diseases like rheumatoid arthritis and cancer.[7] We will outline the process of evaluating our candidate, 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride, for its potential to inhibit p38 MAPK and compare its hypothetical profile to existing drugs.

Section 1: Characterizing a Novel Candidate: 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride

The subject of our investigation, 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride, is a heterocyclic compound.[8][9] Its structure contains both a pyridine and a piperidine ring, scaffolds that are prevalent in a multitude of FDA-approved drugs, including numerous kinase inhibitors.[10][11] The presence of these "privileged structures" provides a strong rationale for screening this compound for kinase inhibitory activity.

While this compound is commercially available as a chemical intermediate, its biological activity as a kinase inhibitor is not publicly documented.[9] Therefore, this guide will present the logical, step-by-step experimental workflow a researcher would undertake to fully characterize its potential, from initial hit identification to cellular validation.

Section 2: The Experimental Workflow for Kinase Inhibitor Characterization

A robust evaluation of a potential kinase inhibitor must bridge the gap between biochemical activity and cellular function.[12] Many compounds that show promise in simple enzyme assays fail to perform in a complex cellular environment.[12] The following workflow is designed to build a comprehensive profile and validate the compound's mechanism of action.

Step 1: Primary Biochemical Screening for Kinase Activity

The first crucial step is to determine if the compound interacts with and inhibits any kinases. This is typically achieved through a high-throughput screen against a broad panel of kinases.

Causality Behind Experimental Choice: A biochemical assay is chosen for the initial screen because it is a simplified, cell-free system that directly measures the compound's effect on the kinase's catalytic activity.[6] Assays like the ADP-Glo™ Kinase Assay are advantageous because they are universal—they measure the production of ADP, a common product of all kinase reactions—and are highly amenable to automation.[13]

Experimental Workflow: High-Throughput Screening

G cluster_exec Assay Execution cluster_analysis Data Analysis Compound Candidate Compound (2-(Piperidin-4-ylsulfanyl)pyridine) Dispense Dispense Kinase & Compound to 384-well plate Compound->Dispense Kinase_Panel Kinase Panel (e.g., 400+ kinases) Kinase_Panel->Dispense Reagents Assay Reagents (ATP, Substrate, Buffer) Add_ATP Initiate Reaction (Add ATP/Substrate Mix) Reagents->Add_ATP Incubate_1 Pre-incubation (10 min) Dispense->Incubate_1 Incubate_1->Add_ATP Incubate_2 Kinase Reaction (60 min) Add_ATP->Incubate_2 Stop_Rxn Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_2->Stop_Rxn Incubate_3 Signal Generation (40 min) Stop_Rxn->Incubate_3 Detect_Signal Convert ADP to ATP & Add Luciferase (Kinase Detection Reagent) Incubate_3->Detect_Signal Incubate_4 Luminescence Development (30 min) Detect_Signal->Incubate_4 Read_Plate Read Luminescence Incubate_4->Read_Plate Calculate_Inhibition Calculate % Inhibition vs. Control Read_Plate->Calculate_Inhibition Identify_Hits Identify 'Hits' (Inhibition > Threshold, e.g., 50%) Calculate_Inhibition->Identify_Hits

Caption: Workflow for primary kinase inhibitor screening.

Detailed Protocol: ADP-Glo™ Kinase Assay [14]

  • Compound Preparation: Prepare a stock solution of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride in 100% DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.

  • Assay Plate Preparation: In a 384-well plate, add 1 µL of the compound solution or DMSO (as a vehicle control).

  • Kinase Addition: Add 2 µL of the desired kinase (e.g., p38α) diluted in kinase buffer. Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.[15]

  • Reaction Initiation: Add 2 µL of a solution containing the kinase's specific substrate and ATP (at a concentration near the Kₘ for the enzyme) to initiate the reaction.[16]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and, simultaneously, catalyze a luciferase reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. A lower signal indicates less ADP was produced, meaning the kinase was inhibited.

Step 2: Determining Potency (IC₅₀) and Selectivity

Once a "hit" is identified (e.g., our compound inhibits p38α), the next step is to quantify its potency and selectivity.

Causality Behind Experimental Choice: An IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%) is the standard metric for inhibitor potency.[17] Determining the IC₅₀ against the primary target and other related kinases (or a broad panel) reveals the inhibitor's selectivity. High selectivity is often desired to minimize off-target effects and associated toxicity.[4]

Hypothetical Data Presentation:

Let's assume our screening identified p38α as a primary target. We would then perform dose-response assays to generate the following hypothetical data, comparing our candidate to a known p38 inhibitor (Losmapimod) and a broad-spectrum inhibitor (Dasatinib).

CompoundTarget KinaseIC₅₀ (nM)Selectivity Score (S₁₀ at 1 µM)¹
Candidate Compound p38α 150 0.08
(Hypothetical)p38β800
JNK1>10,000
ERK2>10,000
Losmapimod p38α 25 0.02
(Reference)p38β150
JNK1>5,000
ERK2>10,000
Dasatinib BCR-ABL <1 0.65
(Reference)SRC0.5
c-KIT5
p38α 30

¹Selectivity Score (S₁₀): The number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity. Dasatinib is a known multi-kinase inhibitor, hence its higher score.[18][19]

Step 3: Validating Inhibition in a Cellular Context

A potent biochemical inhibitor must be able to cross the cell membrane and engage its target in the complex intracellular environment.

Causality Behind Experimental Choice: A cellular phosphorylation assay provides direct evidence of target engagement.[12] By measuring the phosphorylation of a known downstream substrate of the target kinase, we can confirm that the inhibitor is active in intact cells. For p38 MAPK, a key downstream target is MAPK-activated protein kinase 2 (MK2).[20] Western blotting is a robust and widely used technique to measure changes in protein phosphorylation.

Signaling Pathway: p38 MAPK

G Stimuli Stress / Cytokines (e.g., UV, TNF-α) MEKK MAP3K (e.g., TAK1) Stimuli->MEKK activates MKK MAP2K (MKK3/6) MEKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates p_MK2 p-MK2 (Active) MK2->p_MK2 Downstream Downstream Effects (mRNA stability, Inflammation) p_MK2->Downstream leads to Inhibitor Candidate Inhibitor (Hypothetical Target) Inhibitor->p38 inhibits

Caption: The p38 MAPK signaling pathway.

Detailed Protocol: Western Blot for Phospho-MK2

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa or THP-1 cells) and grow to 70-80% confluency.

  • Inhibitor Pre-incubation: Pre-treat cells with various concentrations of the candidate inhibitor (or DMSO control) for 1-2 hours.

  • Pathway Stimulation: Stimulate the p38 pathway by adding an agonist (e.g., Anisomycin or TNF-α) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MK2 (p-MK2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total MK2 or a housekeeping protein like GAPDH.

A successful inhibitor would show a dose-dependent decrease in the p-MK2 signal upon stimulation, confirming its ability to inhibit the p38 MAPK pathway within the cell.

Section 3: Comparative Analysis and Interpretation

Based on our hypothetical data, we can now draw a meaningful comparison.

  • Potency: Our Candidate Compound (IC₅₀ = 150 nM) is less potent than both Losmapimod (25 nM) and Dasatinib (30 nM) against p38α in the biochemical assay. This suggests that while it is active, medicinal chemistry efforts would be needed to improve its potency.

  • Selectivity: The candidate compound (S₁₀ = 0.08) shows moderate selectivity, appearing more selective than the multi-kinase inhibitor Dasatinib (0.65) but less selective than the highly optimized Losmapimod (0.02). This profile might be acceptable for a lead compound but indicates a potential for off-target effects that would need further investigation.

  • Overall Profile: The hypothetical profile of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride is that of a promising "hit" compound. It demonstrates activity against a therapeutically relevant kinase and possesses a reasonable (though not exceptional) selectivity profile.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step process for the initial characterization of a novel kinase inhibitor candidate, using 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride as a model. We have demonstrated the necessity of progressing from broad, cell-free screening to specific, cell-based validation to build a scientifically sound case for a compound's potential.

The journey from a "hit" compound to a clinical candidate is long and requires extensive optimization. For our hypothetical candidate, the next steps would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

  • In-depth Selectivity Profiling: Testing against the entire kinome to fully understand its off-target profile.

  • ADME/Tox Studies: Evaluating its absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of relevant diseases (e.g., inflammatory arthritis) to determine if the cellular activity translates to therapeutic benefit.

By following a logical and self-validating experimental workflow, researchers can effectively triage novel compounds and focus resources on those with the highest probability of becoming successful therapeutics.

References

  • (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH.
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI.
  • (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT.
  • CAS 99202-39-8 2-(Piperidin-4-ylsulfanyl)-pyridine dihydrochloride - Pharma Innovation.
  • 1864063-10-4|2-([2-(Piperidin-2-yl)ethyl]sulfanyl)pyrimidine hydrochloride - BLDpharm.
  • 4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride - Chem-Impex.
  • Oral Fenbendazole for Cancer Therapy in Humans and Animals - Anticancer Research.
  • Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem - NIH.
  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - MDPI.
  • (2022, April 4). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.
  • 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem.
  • (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - NIH.
  • (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology.
  • (2020, September 1). Kinase assays | BMG LABTECH.
  • (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs.
  • (2019, October 4). 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression - PubMed Central.
  • (2023, September 12). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis - PMC.
  • (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC - PubMed Central.
  • (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central.
  • (2009, August 27). The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo | Blood - ASH Publications.
  • (2025, August 7). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli - ResearchGate.
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review - ResearchGate.
  • p38 MAPK Pathway in the Heart: New Insights in Health and Disease - MDPI.
  • (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents.
  • Kinase Inhibitor Screening Services - BioAssay Systems.
  • (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed.
  • (2025, November 11). FDA Approves Generic Dasatinib, Expanding Access to Key TKI | Targeted Oncology.
  • (2024, December 13). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PubMed Central.
  • Comparison of kinase inhibition profiles for imatinib and dasatinib.... - ResearchGate.
  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases.
  • 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression - PubMed.
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  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - NIH.
  • (2019, August 19). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing.
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  • Scheme 1. General strategy for the synthesis of piperidine derivatives.... - ResearchGate.
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Sources

Reproducibility of experimental findings with 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride

[1]

Executive Summary & Technical Context

2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride is a privileged scaffold in medicinal chemistry, often serving as a core fragment for Histone Demethylase (LSD1/KDM) inhibitors and Serotonin/Histamine receptor ligands.[1] While the pyridine-sulfur-piperidine motif provides unique electronic properties and conformational flexibility, it introduces significant reproducibility liabilities compared to its ether or carbon isosteres.[1]

The Core Reproducibility Challenge: The primary source of experimental variance with this compound is Thioether Oxidation .[1] Unlike its ether analog, the sulfide linkage is susceptible to rapid oxidation to sulfoxide (


1false negatives (loss of potency)false positives (off-target activity)1

Comparative Analysis: Sulfide vs. Stable Isosteres[1]

The following table objectively compares the subject compound with its primary stable alternative, the Ether Analog (2-(Piperidin-4-yloxy)pyridine) , to assist in experimental design.

FeatureSubject Compound (Sulfide Linker)Alternative: Ether Analog (Oxy Linker)Impact on Reproducibility
Chemical Structure -S- linkage-O- linkageHigh. Sulfide is prone to oxidation; Ether is stable.[1]
Oxidation Potential High. Oxidizes to Sulfoxide (M+16) and Sulfone (M+32).[1]Negligible. Stable under standard assay conditions.[1]Oxidized impurities often have drastically different

values.[1]
H-Bonding Weak H-bond acceptor.[1]Stronger H-bond acceptor.[1]Changing the linker changes target affinity; oxidation alters this further.[1]
Salt Form Dihydrochloride (2HCl)Typically HCl or Free BaseMedium. 2HCl is highly hygroscopic; leads to weighing errors if not desiccated.[1]
Metabolic Stability Susceptible to S-oxidation by FMOs/CYPs.[1]Susceptible to O-dealkylation.[1]In vivo vs. In vitro correlation may vary.[1]
Rec. Use Case Probing electronic effects; specific hydrophobic pockets.[1]Routine screening; crystallographic studies.[1]Use the Ether analog for initial screening to ensure robust data.[1]

Critical Reproducibility Liabilities

A. The "Silent" Oxidation Drift

The most insidious error source is the partial oxidation of the stock solution.[1] A DMSO stock stored at room temperature without inert gas can accumulate 5-10% sulfoxide within days.[1]

  • Mechanism:

    
    
    
  • Consequence: If the sulfoxide is less active, your calculated

    
     will drift higher over time.[1] If it is more active (rare but possible), potency will appear to increase.[1]
    
B. Hygroscopicity of the Dihydrochloride Salt

The 2HCl salt form is extremely hygroscopic.[1]

  • Error Mode: A sample stored loosely capped will absorb atmospheric water.[1] Weighing 10 mg of "wet" solid might actually contain only 8 mg of compound and 2 mg of water.[1]

  • Result: All downstream concentrations are lower than calculated, leading to underestimation of potency.[1]

Validated Experimental Protocols

To ensure data integrity, the following self-validating workflows must be adopted.

Protocol 1: Quality Control & Stock Preparation

Objective: Eliminate oxidation and concentration errors before assay.

  • Visual Inspection: Check for "clumping" or "liquefaction" of the solid.[1] If present, the salt is hydrated.[1] Action: Dry under high vacuum over

    
     for 24 hours.
    
  • Weighing: Weigh the solid rapidly into a tared vial in a low-humidity environment (or glovebox).

  • Dissolution: Dissolve in anhydrous, deoxygenated DMSO .

    • Note: Use a fresh bottle of DMSO. Old DMSO often contains peroxides.[1]

  • Verification (The "Day 0" QC):

    • Run an LC-MS immediately.[1]

    • Pass Criteria: Purity >95%; Sulfoxide (M+16) <1%.[1]

    • Fail Criteria: Presence of M+16 peak >2%.

  • Storage: Aliquot immediately into single-use vials. Store at -80°C. Do not freeze-thaw.

Protocol 2: Assay Validation (The "Twin-Track" Method)

Objective: Distinguish compound activity from impurity activity.[1]

When observing an unexpected result (e.g., steep SAR cliff), validate using the Ether Analog as a control:

  • Run the assay with 2-(Piperidin-4-ylsulfanyl)pyridine .[1]

  • Run the assay with 2-(Piperidin-4-yloxy)pyridine .[1]

  • Interpretation:

    • If the Sulfide is active but unstable, and the Ether is inactive, the activity is specific to the sulfur geometry or electronics.[1]

    • If both are active, switch to the Ether analog for routine screening to improve reproducibility.

Visualizations & Logic Pathways

Figure 1: Thioether Instability Pathway

This diagram illustrates the chemical degradation pathway that compromises assay data.[1]

OxidationPathwaySulfideTarget Compound(Sulfide)Active/SpecificOxidationOxidation(Air/Peroxides)Sulfide->OxidationSulfoxideImpurity 1(Sulfoxide, M+16)Altered PotencyOxidation->SulfoxideRapidSulfoneImpurity 2(Sulfone, M+32)Inactive/ToxicSulfoxide->SulfoneSlow

Caption: Stepwise oxidation of the thioether linker leads to structural impurities with distinct biological activities.[1]

Figure 2: Reproducibility Decision Tree

Use this logic flow to select the correct experimental conditions.

DecisionTreeStartStart: Selecting CompoundQ1Is the Sulfur essentialfor binding (e.g., H-bond)?Start->Q1BranchYesYESQ1->BranchYesBranchNoNO / UNKNOWNQ1->BranchNoAction1Use Sulfide (2HCl)+ Strict Anaerobic HandlingBranchYes->Action1Action2Use Ether Analog(Higher Stability)BranchNo->Action2QCQC Step:LCMS for M+16 PeakAction1->QC

Caption: Decision matrix for selecting between the sulfide target and its stable ether isostere.

References

  • LSD1 Inhibitor Design & Scaffold Analysis

    • Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[1][2]

    • Source: Journal of Medicinal Chemistry (via PubMed Central).[1]

    • Relevance: Establishes the pyridine-piperidine scaffold utility and highlights the stability of the ether ("ylmethoxy") linkage over the thioether.
  • Thioether Oxid

    • Title: Thioether-containing drugs: metabolism and bioactivation.[1]

    • Source: Chemical Research in Toxicology (General Reference).[1]

    • Relevance: Mechanistic grounding for the S-oxidation liability described in Protocol 1.[1]

  • Compound Identific

    • Title: 4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride Product Page.[1]

    • Source: Chem-Impex International.[1]

    • Relevance: Verifies the commercial availability of the dihydrochloride salt and storage conditions (0-8°C).

Comparative Efficacy Analysis: 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride versus Vortioxetine in Modulating Serotonergic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Preclinical Researchers

In the landscape of neuropharmacological drug discovery, the pursuit of novel chemical entities with precise and potent mechanisms of action is paramount. This guide provides a comparative analysis of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride , a novel investigational compound, against Vortioxetine , a well-established multimodal antidepressant. Our objective is to furnish researchers with a comprehensive framework for evaluating the preclinical efficacy of these compounds, grounded in robust experimental data and validated protocols.

This document deviates from a standardized template to offer a narrative that is both scientifically rigorous and contextually relevant. We will delve into the mechanistic rationale behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reproducible and meaningful data.

Introduction and Mechanistic Overview

A fundamental challenge in the development of new central nervous system (CNS) therapies is achieving target engagement with high specificity to maximize efficacy while minimizing off-target effects. Both 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride and Vortioxetine are known to interact with key proteins in the serotonergic system, a critical pathway in the regulation of mood, cognition, and behavior.

Vortioxetine is an established multimodal antidepressant that acts primarily as a serotonin reuptake inhibitor (SRI) by binding to the serotonin transporter (SERT). Additionally, it modulates several serotonin receptors, acting as a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors. This complex pharmacological profile is believed to contribute to its clinical efficacy in treating major depressive disorder.

2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride is an emerging small molecule with a chemical structure suggestive of interaction with monoamine transporters. Preliminary investigations have focused on its potential as a selective serotonin reuptake inhibitor. This guide will explore its efficacy in this capacity, directly comparing its performance with Vortioxetine.

Signaling Pathway Overview

The following diagram illustrates the primary mechanism of action for a selective serotonin reuptake inhibitor at the synaptic cleft.

cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron serotonin_synapse presynaptic->serotonin_synapse Release of 5-HT postsynaptic Postsynaptic Neuron sert SERT sert->presynaptic serotonin_vesicle Serotonin Vesicles serotonin_vesicle->presynaptic Release serotonin_synapse->sert Reuptake receptor 5-HT Receptors serotonin_synapse->receptor Binding receptor->postsynaptic Signal Transduction drug SSRI (e.g., Vortioxetine) drug->sert Inhibition start Start culture Culture SH-SY5Y Cells start->culture probe Insert Microdialysis Probe culture->probe baseline Collect Baseline Dialysate probe->baseline administer Administer Compound baseline->administer collect Collect Post-Dose Samples administer->collect hplc Analyze Samples via HPLC-ED collect->hplc analyze Calculate % Change in 5-HT hplc->analyze end End analyze->end

Selectivity profiling of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride across kinase panels

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the selectivity profiling strategy for 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride , a privileged fragment scaffold often utilized in Fragment-Based Drug Discovery (FBDD).

As a Senior Application Scientist, I have structured this guide to address the unique challenges of profiling low-molecular-weight fragments (MW ~194 Da free base) compared to fully optimized lead compounds. This scaffold serves as a critical "hinge-binding" anchor for targeting AGC kinases (e.g., ROCK, PKA) and requires specific high-concentration profiling protocols to yield meaningful Structure-Activity Relationship (SAR) data.

Executive Summary & Mechanistic Insight[1]

2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride (hereafter referred to as Fragment-2P ) acts as a classic Type I ATP-competitive fragment . Its structural simplicity—a pyridine ring linked via a flexible thioether to a piperidine moiety—allows it to probe the adenine-binding pocket of kinases with high Ligand Efficiency (LE), albeit with moderate-to-low potency (typically high


M range).
The Pharmacophore
  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor, typically interacting with the hinge region backbone amide (e.g., Met156 in ROCK1).

  • Thioether Linker: Provides flexibility, allowing the piperidine ring to orient towards the ribose-binding pocket or the solvent front.

  • Piperidine Amine: Often protonated at physiological pH, forming electrostatic interactions with conserved aspartate residues (e.g., Asp160 or Asp218) in the catalytic loop.

Profiling Objective: Unlike potent drugs (e.g., Imatinib) profiled at 1


M, Fragment-2P  must be profiled at 50–100 

M
to detect weak binding events. The goal is not to find a nanomolar hit immediately, but to identify vectors for optimization and selectivity fingerprints across the kinome.

Comparative Performance Guide

The following table compares Fragment-2P against its optimized therapeutic derivatives (e.g., Y-27632 and Fasudil ). This comparison highlights the "selectivity gap" that medicinal chemistry must bridge.

Table 1: Fragment vs. Lead Profiling Metrics
FeatureFragment-2P (The Scaffold)Y-27632 (Optimized Lead)Staurosporine (Pan-Control)
Primary Target Class Broad AGC Family (ROCK, PKA, PKG)Selective ROCK1/2 Pan-Kinase (Promiscuous)
Binding Mode Hinge Binder (Weak Anchor)Hinge + Solvent Front (Stabilized)Hinge + Hydrophobic Pocket
Typical IC

10 – 100

M
0.1 – 1.0

M
< 0.01

M
Selectivity Score (S35) High (Poor Selectivity) Hits many kinases weakly.Low (Good Selectivity) Restricted to ROCK/PRK2.Very High Hits >90% of kinome.
Profiling Conc. 100

M
1

M
0.1

M
Key Liability Low affinity; requires high conc. which may cause aggregation.Limited brain penetration (polar); hypotension risk.Cytotoxicity (off-target effects).

Analyst Note: The "Sulfanyl" (thioether) linker in Fragment-2P is a bioisostere of the amide found in Y-27632. While less rigid, it offers unique vectors for growing the molecule into the "Gatekeeper" region to improve selectivity [1].

Visualization of Signaling & Evolution

The following diagram illustrates the structural evolution from the Fragment-2P scaffold to a selective inhibitor, and the signaling pathways (Rho/ROCK) this scaffold is intended to modulate.

Kinase_Profiling_Workflow cluster_legend Profiling Logic Fragment Fragment-2P (Scaffold) IC50: ~50 µM Screen High-Conc Profiling (100 µM Panel) Fragment->Screen Input Hit_Cluster AGC Kinase Cluster (ROCK, PKA, PKG) Screen->Hit_Cluster Identifies Affinity Opt_Chem Medicinal Chemistry (Linker Rigidification) Hit_Cluster->Opt_Chem SAR Guidance Lead Optimized Lead (e.g., Y-27632 Analog) IC50: <100 nM Opt_Chem->Lead Potency Boost Phenotype Cellular Effect: Actin Cytoskeleton Relaxation Lead->Phenotype Target Engagement

Caption: Workflow demonstrating the progression from the Fragment-2P scaffold, through high-concentration profiling, to an optimized AGC-selective kinase inhibitor.

Detailed Experimental Protocols

To ensure data integrity when profiling Fragment-2P , standard protocols must be modified to account for its low potency and potential solubility issues at high concentrations.

Protocol A: High-Concentration Biochemical Profiling (The "Fragment Panel")

Objective: Determine the "Selectivity Fingerprint" of the scaffold at 100


M.

Reagents:

  • Compound: 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride (dissolved in 100% DMSO to 10 mM stock).

  • Kinase Panel: Reaction Biology "Wild Type" Panel (focus on AGC branch).

  • Substrate: Radioisotope (

    
    P-ATP) or FRET-based peptide.
    

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the dihydrochloride salt in water or buffered DMSO. Critical: The salt form is hydrophilic; ensure final DMSO concentration in the assay is <1% to prevent enzyme denaturation, but high enough to keep the free base soluble if pH shifts [2].

  • Serial Dilution: Prepare a 3-point dilution series: 100

    
    M, 10 
    
    
    
    M, 1
    
    
    M
    .
    • Why? A single point at 1

      
      M will likely show 0% inhibition (False Negative).
      
  • Reaction Assembly:

    • Mix Kinase + Peptide Substrate in Reaction Buffer (20 mM HEPES, 10 mM MgCl

      
      , 1 mM EGTA, 0.02% Brij-35).
      
    • Add Compound (Fragment-2P). Incubate 20 min (Pre-incubation is vital for fragments to reach equilibrium).

    • Initiate with ATP (at

      
       concentration).
      
  • Data Normalization:

    • Calculate % Inhibition relative to DMSO control (0%) and Staurosporine (100%).

    • Flagging: Any kinase showing >30% inhibition at 100

      
      M is considered a "Hit" for this scaffold.
      
Protocol B: Thermal Shift Assay (TSA/DSF) Validation

Since biochemical assays can suffer from interference at 100


M, orthogonal biophysical validation is required.

Workflow:

  • Protein: Recombinant ROCK1 or PKA kinase domain (1–5

    
    M).
    
  • Dye: SYPRO Orange (5x final).

  • Compound: Fragment-2P at 1 mM and 0.2 mM .

  • Instrument: qPCR machine (melt curve mode).

  • Analysis: Measure the shift in melting temperature (

    
    ).
    
    • Success Criteria: A

      
      C indicates valid binding. If no shift is observed despite biochemical inhibition, the biochemical result may be an artifact (aggregation) [3].
      

Interpreting the Data (Self-Validating Logic)

When analyzing the results for Fragment-2P , use this logic tree to validate the quality of your profiling:

  • The "Flat" Profile:

    • Observation: <10% inhibition across the entire panel at 100

      
      M.
      
    • Diagnosis: The fragment is too weak or the thioether linker is sterically clashing.

    • Action: Synthesize the Sulfoxide or Sulfone analog to probe electronic effects.

  • The "Promiscuous" Profile:

    • Observation: >50% inhibition on 50% of kinases (AGC, Tyrosine, CAMK).

    • Diagnosis: Aggregation or non-specific hydrophobic binding.

    • Validation: Add 0.01% Triton X-100 to the assay buffer. If activity disappears, it was a false positive aggregator.

  • The "Privileged" Profile (Ideal):

    • Observation: Distinct hits on ROCK1, ROCK2, PRK2, and MSK1, but sparing EGFR and VEGFR.

References

  • Jacobs, M. et al. (2006). "The structure of the Rho-kinase inhibitor Y-27632 bound to its target." Journal of Biological Chemistry.

  • Wyatt, P.G. et al. (2011). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry.

  • Niesen, F.H. et al. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols.

  • Liao, C. et al. (2007). "Fragment-Based Drug Design and Identification of Hinge Binders." Current Topics in Medicinal Chemistry.

In vivo efficacy comparison of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride and other inhibitors

Future studies should aim to confirm the binding affinity and selectivity of 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride for the dopamine, norepinephrine, and serotonin transporters through in vitro assays. [13][14]Additionally, a more extensive characterization of its pharmacokinetic profile and off-target effects will be crucial for its continued development as a potential therapeutic agent. The design and execution of such preclinical research are vital for the successful translation of novel compounds into clinical applications. [15][16][17]

References
  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [Link]

  • Bevan, P., & Cools, A. R. (1991). Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat. Psychopharmacology, 104(3), 329-336. [Link]

  • Chatterjee, T. K., & Luthra, R. (1992). In vivo microdialysis and thermospray tandem mass spectrometry of the dopamine uptake blocker 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)-piperazine (GBR-12909). Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 903-908. [Link]

  • Floor, E., & Meng, L. (1996). GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings. Neuroscience Letters, 214(2-3), 143-146. [Link]

  • Karakaya, S., et al. (2023). The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. bioRxiv. [Link]

  • Kravtsov, V. V., et al. (2014). Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons. Current HIV Research, 12(3), 198-205. [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [Link]

  • Wang, X., et al. (2023). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. ResearchGate. [Link]

  • Pisu, D., et al. (2023). The Parkinson's drug benztropine possesses histamine receptor 1-dependent host-directed antimicrobial activity against Mycobacterium tuberculosis. bioRxiv. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.